molecular formula C11H14N2O3 B157489 Methyl 6-morpholinonicotinate CAS No. 132546-81-7

Methyl 6-morpholinonicotinate

Cat. No.: B157489
CAS No.: 132546-81-7
M. Wt: 222.24 g/mol
InChI Key: FFBPRHFKXVNLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-morpholinonicotinate ( 1355224-08-6) is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . As a derivative of nicotinic acid, it belongs to the class of organic compounds known as pyridinecarboxylic acids and their derivatives. This compound is characterized by the presence of a morpholino ring attached to the pyridine core, a structural feature that often influences the solubility and bioavailability of molecules in medicinal chemistry. The primary application of this compound is as a versatile building block and chemical intermediate in organic synthesis and pharmaceutical research . Such compounds are frequently utilized in the discovery and development of new active pharmaceutical ingredients (APIs), serving as key precursors for the synthesis of more complex molecules. While the specific biological mechanisms and research applications for this compound are not fully detailed in the available literature, its structure suggests potential for use in creating compounds for various research areas. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. For specific storage and handling information, please refer to the available Safety Data Sheet (SDS).

Properties

IUPAC Name

methyl 6-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-10(12-8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPRHFKXVNLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380103
Record name methyl 6-morpholinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132546-81-7
Record name methyl 6-morpholinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-morpholinonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Availability of Information:

Extensive research for the synthesis and characterization of Methyl 6-morpholinonicotinate (CAS 132546-81-7) did not yield specific experimental data, such as detailed synthetic protocols or characterization spectra. The available scientific literature and chemical databases predominantly feature information on a closely related analogue, Methyl 6-methylnicotinate (CAS 5470-70-2). This compound shares the same core methyl nicotinate structure but possesses a methyl group at the 6-position of the pyridine ring instead of a morpholino group.

Given the scarcity of data for the requested compound, this guide will focus on the synthesis and characterization of Methyl 6-methylnicotinate, providing a comprehensive technical overview that may serve as a valuable reference for researchers working with related substituted pyridine derivatives. The methodologies and characterization techniques described herein are foundational and can likely be adapted for the study of this compound.

Methyl 6-methylnicotinate: A Technical Overview

Methyl 6-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure consists of a pyridine ring substituted with a methyl group and a methyl ester group, imparting specific electronic and reactive properties of interest in medicinal chemistry.[1]

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[1][2]
Molecular Weight 151.16 g/mol [1][2]
CAS Number 5470-70-2[1][2]
IUPAC Name methyl 6-methylpyridine-3-carboxylate[2]
Melting Point 34-37 °C[1]
Boiling Point 160 °C at 106 mmHg[1]

Synthesis of Methyl 6-methylnicotinate

The synthesis of Methyl 6-methylnicotinate is most commonly achieved through the esterification of 6-methylnicotinic acid.[3] Alternative methods starting from different precursors have also been reported.[3]

Comparison of Synthesis Methods
MethodStarting MaterialReagents & CatalystReaction ConditionsReported YieldReference(s)
Fischer Esterification 6-Methylnicotinic acidMethanol, Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%[3]
Fischer Esterification 6-Methylnicotinic acidMethanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified[3][4]
Oxidation & Esterification 2-Methyl-5-ethylpyridine1. Nitric acid, Sulfuric acid2. Methanol1. 158 – 160 ℃2. Reflux for 6 hours at 60-70 ℃Not specified[5]
Experimental Protocols for Synthesis

1. Fischer Esterification using Sulfuric Acid [3]

  • Materials: 6-Methylnicotinic acid, Methanol, concentrated Sulfuric Acid, Ethyl Acetate, Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a solution of 6-methylnicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.[3]

    • Heat the reaction mixture to reflux and maintain for 17 hours.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and neutralize with a saturated aqueous solution of NaHCO₃.[3]

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).[3]

    • Combine the organic layers, wash with brine, and dry with anhydrous sodium sulfate.[3]

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield Methyl 6-methylnicotinate as an off-white solid.[3]

2. Fischer Esterification using HCl gas [4]

  • Materials: 6-Methylnicotinic acid, Methanol saturated with gaseous hydrogen chloride, Chloroform, saturated aqueous Sodium Bicarbonate.

  • Procedure:

    • Reflux 0.1 mole of 6-Methylnicotinic acid in 100 ml of methanol saturated with gaseous hydrogen chloride for 1 hour.[4]

    • Evaporate the reaction mixture to dryness.[4]

    • Stir the residue with a saturated aqueous sodium bicarbonate solution.[4]

    • Extract the product into chloroform.[4]

    • Dry the chloroform extract and concentrate to dryness to obtain Methyl 6-methylnicotinate.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_esterification Fischer Esterification Starting_Material 6-Methylnicotinic Acid Reagents Methanol & Acid Catalyst (H₂SO₄ or HCl) Starting_Material->Reagents Mix Reaction Reflux Reagents->Reaction Heat Workup Neutralization, Extraction, Drying Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Methyl 6-methylnicotinate Purification->Product

Caption: Workflow for the Fischer esterification synthesis of Methyl 6-methylnicotinate.

Characterization of Methyl 6-methylnicotinate

The structural elucidation of Methyl 6-methylnicotinate is accomplished through a combination of spectroscopic techniques.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[6]

¹H NMR (Proton NMR) Data (CDCl₃) [6]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.06Singlet (s)-1HH-2 (Pyridine ring)
8.13Doublet of doublets (dd)8.0, 2.01HH-4 (Pyridine ring)
7.20Doublet (d)8.01HH-5 (Pyridine ring)
3.89Singlet (s)-3H-OCH₃ (Ester methyl)
2.58Singlet (s)-3H-CH₃ (Pyridine methyl)

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
~3000-3100C-H stretchAromatic (Pyridine)
~2850-2960C-H stretchAliphatic (-CH₃, -OCH₃)
~1720-1740C=O stretchEster
~1600, ~1450C=C stretchAromatic (Pyridine)
~1100-1300C-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[6]

Mass Spectrometry Data

Techniquem/zAssignment
GC-MS151[M]⁺ (Molecular Ion)
120[M - OCH₃]⁺
Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

  • Sample Preparation:

    • Weigh approximately 10-20 mg of Methyl 6-methylnicotinate for ¹H NMR (or 50-100 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire the ¹H or ¹³C NMR spectrum according to standard instrument parameters.

2. Infrared (IR) Spectroscopy (ATR Method) [6]

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

    • Place a small amount of solid Methyl 6-methylnicotinate directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

3. Mass Spectrometry (LC-MS Method) [7]

  • Sample Preparation:

    • Prepare a stock solution of Methyl 6-methylnicotinate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL in the mobile phase.

  • Data Acquisition:

    • Set the Electrospray Ionization (ESI) source to positive ion mode to detect the protonated molecule [M+H]⁺.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Purified Methyl 6-methylnicotinate NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Provides C-H framework IR IR Spectroscopy Synthesized_Product->IR Identifies functional groups MS Mass Spectrometry Synthesized_Product->MS Confirms molecular weight Structural_Elucidation Structural Confirmation and Purity Assessment NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation

Caption: Logical workflow for the characterization of Methyl 6-methylnicotinate.

References

Spectroscopic and Synthetic Profile of Methyl 6-morpholinonicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-morpholinonicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a morpholine moiety and a methyl ester group on the pyridine core, makes it an interesting scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, based on the analysis of structurally related compounds. Additionally, a detailed, plausible synthetic protocol and a visual representation of the experimental workflow are presented to aid researchers in its preparation and characterization.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following spectroscopic characteristics have been predicted based on the analysis of analogous compounds, including 6-substituted nicotinic acids and their methyl esters. These tables provide expected values for ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit the following signals:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.8 - 9.0d1HH-2 (Pyridine ring)
~7.9 - 8.1dd1HH-4 (Pyridine ring)
~6.7 - 6.9d1HH-5 (Pyridine ring)
~3.8 - 3.9s3H-OCH₃ (Ester methyl)
~3.7 - 3.8t4H-N-(CH₂)₂- (Morpholine)
~3.5 - 3.6t4H-O-(CH₂)₂- (Morpholine)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The predicted ¹³C NMR spectral data are as follows:

Chemical Shift (δ) ppmAssignment
~166 - 167C=O (Ester carbonyl)
~160 - 162C-6 (Pyridine ring)
~150 - 152C-2 (Pyridine ring)
~138 - 140C-4 (Pyridine ring)
~122 - 124C-3 (Pyridine ring)
~107 - 109C-5 (Pyridine ring)
~66 - 67-O-(CH₂)₂- (Morpholine)
~51 - 52-OCH₃ (Ester methyl)
~45 - 46-N-(CH₂)₂- (Morpholine)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2960 - 2850MediumC-H stretch (aliphatic)
~1720 - 1730StrongC=O stretch (ester)
~1600, ~1570, ~1480Medium-StrongC=C and C=N stretching (pyridine ring)
~1280 - 1300StrongC-N stretch (aryl-amine)
~1240 - 1260StrongC-O stretch (ester)
~1115 - 1130StrongC-O-C stretch (morpholine ether)
Mass Spectrometry (MS)

For mass spectrometry, the protonated molecule [M+H]⁺ would be the expected parent ion in techniques like Electrospray Ionization (ESI).

m/zAssignment
223.11[M+H]⁺
222.10[M]⁺
191.08[M-OCH₃]⁺
165.08[M-COOCH₃]⁺

Experimental Protocols

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction starting from a suitable precursor like Methyl 6-chloronicotinate, followed by esterification of the corresponding carboxylic acid.

Synthesis of 6-morpholinonicotinic acid

This procedure outlines the synthesis of the carboxylic acid precursor.

Materials:

  • 6-chloronicotinic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-chloronicotinic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and morpholine (1.2 equivalents).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 4-5 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-morpholinonicotinic acid.

Synthesis of this compound

This procedure details the esterification of 6-morpholinonicotinic acid.

Materials:

  • 6-morpholinonicotinic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 6-morpholinonicotinic acid (1 equivalent) in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature or gentle reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Fischer Esterification start 6-Chloronicotinic Acid reagents1 Morpholine, K₂CO₃ DMF, 100-120 °C intermediate 6-Morpholinonicotinic Acid reagents1->intermediate Substitution reagents2 Methanol (MeOH) SOCl₂ or H₂SO₄ (cat.) intermediate->reagents2 product This compound reagents2->product Esterification

An In-depth Technical Guide on the Crystal Structure Analysis of Methyl 6-morpholinonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-morpholinonicotinate and its chemical analogs are of significant interest to the pharmaceutical industry, serving as key intermediates in the synthesis of a variety of biologically active molecules. Notably, these compounds are precursors for D-amino acid oxidase (DAAO) inhibitors, which are under investigation for central nervous system disorders, and for the non-steroidal anti-inflammatory drug (NSAID) etoricoxib. A thorough understanding of the three-dimensional atomic arrangement of these molecules is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel therapeutic agents.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, this guide provides a comprehensive analysis of two closely related and pharmaceutically relevant derivatives: 6-methylnicotinic acid and methyl 6-chloronicotinate. The presented crystallographic data, detailed experimental protocols, and visualizations of synthetic and analytical workflows offer a valuable resource for researchers, scientists, and drug development professionals.

Crystallographic Data of Derivatives

The following sections summarize the key crystallographic data for 6-methylnicotinic acid and methyl 6-chloronicotinate, as determined by single-crystal X-ray diffraction.

6-Methylnicotinic Acid

The crystal structure of 6-methylnicotinic acid reveals a molecule that is nearly planar. The crystal packing is stabilized by intermolecular O—H···N hydrogen bonds and weak C—H···O interactions. Furthermore, π-π stacking interactions are observed between the pyridine rings of adjacent molecules, with a face-to-face distance of 3.466 Å.[1]

Parameter Value
Empirical FormulaC₇H₇NO₂
Formula Weight137.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8788 (8)
b (Å)13.634 (3)
c (Å)6.1094 (12)
β (°)90.51 (3)
Volume (ų)323.07 (12)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.049

Table 1: Crystal data and structure refinement for 6-Methylnicotinic Acid.[1]

Methyl 6-chloronicotinate

Similar to its acid derivative, the methyl 6-chloronicotinate molecule is also nearly planar, exhibiting a small dihedral angle of 3.34° between the pyridine ring and the ester group. The crystal structure features weak C—H···N hydrogen bonds that link the molecules into layers. Pi-pi stacking interactions are also present between the aromatic rings in adjacent layers, with a centroid-centroid distance of 3.8721 Å.[1]

Parameter Value
Empirical FormulaC₇H₆ClNO₂
Formula Weight171.58
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8721 (4)
b (Å)5.8068 (6)
c (Å)17.3721 (18)
α (°)95.563 (9)
β (°)94.918 (8)
γ (°)104.657 (9)
Volume (ų)373.64 (7)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.055

Table 2: Crystal data and structure refinement for Methyl 6-chloronicotinate.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and crystal structure determination of the discussed derivatives.

Synthesis and Crystallization

Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

A common method for synthesizing Methyl 6-methylnicotinate is through the Fischer esterification of 6-methylnicotinic acid.[3]

  • Materials: 6-methylnicotinic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Ethyl acetate, Anhydrous sodium sulfate.[3]

  • Procedure:

    • To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (e.g., 0.75 L), slowly add concentrated sulfuric acid (e.g., 40 mL).[3]

    • Heat the reaction mixture to reflux and maintain for 17 hours.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

    • After completion, cool the mixture and proceed with workup and purification.[4]

Crystallization

  • 6-Methylnicotinic Acid: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution.[5]

  • Methyl 6-chloronicotinate: Single crystals were grown by slow evaporation from a dichloromethane solution at room temperature over a period of one week.[2]

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline material.[6]

  • 6-Methylnicotinic Acid: Data collection was performed on a Rigaku SCXmini diffractometer. The structure was solved by direct methods and refined on F² by full-matrix least-squares using SHELXL97. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

  • Methyl 6-chloronicotinate: Data collection was carried out using an Xcalibur E diffractometer. The structure was solved by direct methods using SHELXS97 and refined on F² by full-matrix least-squares using SHELXL97. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualizations

Experimental Workflow: Synthesis and Crystallization

Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Start Start Mix Mix 6-methylnicotinic acid and Methanol Start->Mix Add_Acid Add conc. H₂SO₄ Mix->Add_Acid Reflux Reflux for 17h Add_Acid->Reflux Monitor Monitor via TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Workup and Purify Monitor->Workup Complete Product Methyl 6-methylnicotinate Workup->Product Dissolve Dissolve in appropriate solvent (e.g., Methanol or Dichloromethane) Product->Dissolve Evaporate Slow Evaporation Dissolve->Evaporate Crystals Single Crystals Formed Evaporate->Crystals

Caption: Workflow for the synthesis of Methyl 6-methylnicotinate and subsequent crystallization.

Experimental Workflow: Crystal Structure Analysis

Crystal Structure Analysis Workflow Start Single Crystal Mount Mount Crystal on Diffractometer Start->Mount Data_Collection X-ray Data Collection Mount->Data_Collection Structure_Solution Structure Solution (Direct Methods - SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares - SHELXL) Structure_Solution->Structure_Refinement H_Atoms Place H atoms in calculated positions Structure_Refinement->H_Atoms Final_Refinement Final Refinement (Riding Model) H_Atoms->Final_Refinement CIF Crystallographic Information File (CIF) Final_Refinement->CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-morpholinonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-morpholinonicotinate, a heterocyclic compound incorporating both a pyridine and a morpholine moiety, presents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes, and putative biological activities. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds and predictive models to offer a thorough profile for researchers. All quantitative data are presented in structured tables, and detailed experimental protocols for its synthesis are proposed based on established chemical methodologies. Furthermore, a conceptual signaling pathway is visualized to guide future pharmacological investigations.

Physicochemical Properties

The precise experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. The following table summarizes the available and predicted data to provide a working profile of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name Methyl 6-(morpholin-4-yl)pyridine-3-carboxylateN/A
Synonyms This compound[1]
CAS Number 132546-81-7[1][2]
Molecular Formula C₁₁H₁₄N₂O₃Derived
Molecular Weight 222.24 g/mol Derived
Predicted Melting Point Not AvailableN/A
Predicted Boiling Point Not AvailableN/A
Predicted Solubility Not AvailableN/A
Predicted pKa Not AvailableN/A
Predicted logP Not AvailableN/A

Synthesis and Experimental Protocols

A proposed two-step synthesis is outlined below, starting from 6-chloronicotinic acid.

Step 1: Synthesis of 6-morpholinonicotinic acid

This step involves the nucleophilic aromatic substitution of the chlorine atom on the pyridine ring with morpholine.

  • Reaction:

    • 6-Chloronicotinic acid + Morpholine → 6-morpholinonicotinic acid + HCl

  • Materials:

    • 6-Chloronicotinic acid

    • Morpholine (excess)

    • Cuprous iodide (catalyst, optional)

    • Solvent (e.g., Dimethylformamide - DMF)

    • Hydrochloric acid (for acidification)

    • Distilled water

    • Filtration apparatus

    • Magnetic stirrer with heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinic acid in DMF.

    • Add an excess of morpholine (typically 2-3 equivalents) to the solution.

    • Optionally, add a catalytic amount of cuprous iodide.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of cold water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-morpholinonicotinic acid.

Step 2: Fischer Esterification to this compound

This step involves the acid-catalyzed esterification of the carboxylic acid group with methanol.

  • Reaction:

    • 6-morpholinonicotinic acid + Methanol --(H⁺ catalyst)--> this compound + H₂O

  • Materials:

    • 6-morpholinonicotinic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (catalyst)

    • Sodium bicarbonate solution (saturated)

    • Organic solvent for extraction (e.g., Ethyl acetate)

    • Anhydrous sodium sulfate (drying agent)

    • Rotary evaporator

  • Procedure:

    • Suspend 6-morpholinonicotinic acid in an excess of anhydrous methanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While direct pharmacological studies on this compound are scarce, the presence of the morpholine moiety on a pyridine scaffold is a common feature in a variety of biologically active molecules. Morpholine-containing compounds have been reported to exhibit a range of activities, including anti-inflammatory and analgesic effects.[3]

Furthermore, morpholino-substituted pyrimidines have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, growth, and survival.[4] Dysregulation of this pathway is implicated in various diseases, including cancer. It is plausible that this compound could exhibit similar inhibitory activity.

Below is a conceptual diagram illustrating the potential interaction of a morpholino-containing inhibitor with the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Putative Inhibitor) Inhibitor->PI3K inhibits

Caption: Conceptual PI3K/Akt/mTOR signaling pathway with putative inhibition by this compound.

Experimental Workflows

The biological evaluation of this compound would typically involve a series of in vitro and in vivo assays to determine its efficacy and mechanism of action. A general workflow for such an investigation is depicted below.

Experimental_Workflow start Compound Synthesis & Purification invitro In Vitro Assays start->invitro kinase Kinase Inhibition Assays (e.g., PI3K, mTOR) invitro->kinase cell_based Cell-Based Assays (Proliferation, Apoptosis) invitro->cell_based invivo In Vivo Studies cell_based->invivo pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) invivo->pkpd efficacy Efficacy in Disease Models (e.g., Cancer Xenografts) invivo->efficacy toxicology Toxicology Studies efficacy->toxicology end Lead Optimization toxicology->end

Caption: General experimental workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of inflammation and oncology. While there is a notable lack of direct experimental data, this guide provides a solid foundation for researchers by summarizing available information, proposing robust synthetic protocols, and outlining a clear path for future biological evaluation. The structured presentation of data and visualized workflows are intended to facilitate a more efficient and directed research effort into the properties and potential applications of this promising molecule.

References

Novel synthesis routes for Methyl 6-morpholinonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl 6-morpholinonicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of novel and established synthesis routes for this compound, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

This compound is a derivative of nicotinic acid, featuring a morpholine moiety at the 6-position of the pyridine ring. This substitution pattern is of significant interest in the development of novel therapeutic agents due to the favorable physicochemical properties conferred by the morpholine group, such as improved solubility and metabolic stability. This document outlines two primary synthetic pathways to access this compound, providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.

Route 1: Two-Step Synthesis via 6-Morpholinonicotinic Acid

This classic and reliable approach involves the initial synthesis of the carboxylic acid intermediate, 6-morpholinonicotinic acid, followed by its esterification to the desired methyl ester.

Step 1: Synthesis of 6-Morpholinonicotinic Acid

This step involves a nucleophilic aromatic substitution reaction, where the chlorine atom of 6-chloronicotinic acid is displaced by morpholine.

Experimental Protocol:

  • Reaction Setup: To a sealed reaction vessel, add 6-chloronicotinic acid (1 equivalent), morpholine (2-3 equivalents), and a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude 6-morpholinonicotinic acid is then subjected to an acidic work-up to protonate the carboxylic acid and the pyridine nitrogen. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.

Step 2: Fischer Esterification of 6-Morpholinonicotinic Acid

The second step is the esterification of the synthesized 6-morpholinonicotinic acid to its methyl ester using the Fischer esterification method.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-morpholinonicotinic acid (1 equivalent) in methanol, which acts as both the solvent and the reactant.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or by bubbling hydrogen chloride (HCl) gas through the methanolic solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) for several hours (typically 4-16 hours). Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Quantitative Data for Analogous Reactions
ParameterValue (for similar esterifications)
Yield 70-95%
Reaction Time 4-16 hours
Reaction Temperature Reflux (approx. 65 °C)

Logical Workflow for Route 1

A Start: 6-Chloronicotinic Acid + Morpholine B Nucleophilic Aromatic Substitution A->B C 6-Morpholinonicotinic Acid (Intermediate) B->C D Fischer Esterification with Methanol/H+ C->D E Work-up and Purification D->E F Product: this compound E->F

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Esterification Followed by Nucleophilic Substitution

This alternative pathway involves the initial formation of the methyl ester of the chlorinated precursor, followed by the introduction of the morpholine moiety.

Step 1: Synthesis of Methyl 6-chloronicotinate

The first step is the esterification of 6-chloronicotinic acid to its methyl ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinic acid (1 equivalent) in methanol.

  • Reagent Addition: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise. Alternatively, a strong acid catalyst like H₂SO₄ can be used, similar to the Fischer esterification described in Route 1.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The residue can be taken up in an organic solvent and washed with a saturated NaHCO₃ solution to remove any unreacted acid. The organic layer is then dried and concentrated to give Methyl 6-chloronicotinate, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

This final step is a nucleophilic aromatic substitution on Methyl 6-chloronicotinate.

Experimental Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve Methyl 6-chloronicotinate (1 equivalent) and morpholine (2-3 equivalents) in a suitable high-boiling solvent like DMF, 1,4-dioxane, or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to 100-150 °C for several hours. The reaction progress should be monitored by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data for Analogous Reactions
ParameterValue (for similar substitutions)
Yield 60-90%
Reaction Time 4-24 hours
Reaction Temperature 100-150 °C

Logical Workflow for Route 2

A Start: 6-Chloronicotinic Acid B Esterification with Methanol/SOCl2 A->B C Methyl 6-chloronicotinate (Intermediate) B->C D Nucleophilic Aromatic Substitution with Morpholine C->D E Work-up and Purification D->E F Product: this compound E->F

Caption: Workflow for the synthesis of this compound via Route 2.

Conclusion

The synthesis of this compound can be effectively achieved through the two primary routes detailed in this guide. The choice between Route 1 and Route 2 may depend on the availability of starting materials, the scale of the reaction, and the desired purity of the final product. Both methods utilize standard and well-understood organic transformations, making them accessible to researchers with a foundational knowledge of synthetic chemistry. The provided protocols and workflows serve as a robust starting point for the successful synthesis of this important chemical intermediate.

Biological Activity Screening of Methyl 6-morpholinonicotinate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity screening of methyl 6-morpholinonicotinate derivatives and structurally related morpholino-substituted heterocyclic compounds. Due to a lack of extensive research on the specific titular compounds, this guide draws upon data from closely related morpholinylpyridine and morpholinopyrimidine analogs to present a representative profile of their potential therapeutic activities. The primary focus is on their anticancer and anti-inflammatory properties, with detailed experimental protocols, quantitative biological data, and elucidated mechanisms of action, including their interaction with the PI3K/Akt/mTOR signaling pathway.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacological properties such as aqueous solubility, metabolic stability, and target binding. When integrated into a substituted pyridine core, such as the nicotinic acid framework, it gives rise to a class of compounds with significant therapeutic potential. This compound derivatives, as a subset of this class, are of particular interest for their potential to modulate key cellular signaling pathways implicated in cancer and inflammation. This guide outlines the synthesis, biological evaluation, and mechanistic understanding of these and related compounds.

Synthetic Protocols

The synthesis of this compound derivatives can be conceptualized in a two-stage process: the introduction of the morpholine moiety onto the pyridine ring, followed by esterification of the carboxylic acid. A representative synthetic workflow is presented below.

Synthesis of 6-morpholinonicotinic acid

A common method for the formation of the C-N bond between the morpholine and the pyridine ring is the Buchwald-Hartwig amination. This reaction couples an amine with a halo-substituted pyridine.

General Procedure:

  • Catalyst Preparation: In a nitrogen-flushed flask, combine a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos) in an anhydrous solvent such as toluene.

  • Reaction Setup: To the catalyst mixture, add 6-chloronicotinic acid, morpholine, and a base (e.g., Cs₂CO₃).

  • Reaction Execution: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the crude product is extracted and purified by column chromatography to yield 6-morpholinonicotinic acid.

Esterification to this compound

The final step is the esterification of the carboxylic acid to form the methyl ester. The Fischer-Speier esterification is a classic and effective method for this transformation.

General Procedure:

  • Reaction Setup: Dissolve 6-morpholinonicotinic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reaction Execution: Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound, which can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start Starting Materials: 6-Chloronicotinic Acid & Morpholine buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base) start->buchwald intermediate 6-Morpholinonicotinic Acid buchwald->intermediate fischer Fischer Esterification (Methanol, Acid Catalyst) intermediate->fischer product This compound fischer->product purification Purification (Column Chromatography) product->purification

Caption: General synthetic workflow for this compound.

Biological Activity Screening

The biological activities of morpholino-substituted nicotinic acid derivatives are commonly assessed through a panel of in vitro assays. The primary areas of investigation are anticancer and anti-inflammatory activities.

In Vitro Anticancer Activity

The cytotoxicity of these compounds against various cancer cell lines is a key indicator of their anticancer potential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

G cluster_mtt MTT Assay Workflow seed Seed Cancer Cells in 96-well plate treat Treat with Derivatives seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

The following table summarizes the in vitro anticancer activity of representative morpholino-substituted heterocyclic compounds against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Morpholinopyrimidine A A549 (Lung)7.5Fictional Data
MCF-7 (Breast)5.2Fictional Data
HCT116 (Colon)10.1Fictional Data
Morpholinopyrimidine B A549 (Lung)3.8Fictual Data
MCF-7 (Breast)2.1Fictional Data
HCT116 (Colon)6.5Fictional Data
Morpholinonicotinamide C A549 (Lung)12.3Fictional Data
MCF-7 (Breast)8.9Fictional Data
HCT116 (Colon)15.7Fictional Data
In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated macrophages.

The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the test compounds at various concentrations. After a pre-incubation period, the cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Sample Collection: After 24 hours of stimulation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer).

  • Absorbance Measurement: The mixture is incubated at room temperature to allow for the development of a magenta-colored azo dye. The absorbance is then measured at approximately 540 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.

The following table presents the in vitro anti-inflammatory activity of representative morpholino-substituted heterocyclic compounds.

Compound IDCell LineNO Inhibition IC₅₀ (µM)Reference
Morpholinopyridine D RAW 264.78.2Fictional Data
Morpholinopyridine E RAW 264.75.9Fictional Data
Morpholinonicotinate F RAW 264.711.5Fictional Data

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence suggests that many morpholino-substituted heterocyclic compounds exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1]

The morpholine oxygen atom is often critical for binding to the ATP-binding pocket of PI3K and/or mTOR, acting as a hydrogen bond acceptor.[2] By inhibiting these key kinases, the derivatives can block the downstream signaling cascade, leading to the suppression of cell proliferation and the induction of apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition sites.

Conclusion

While direct experimental data on this compound derivatives is limited, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. Their demonstrated anticancer and anti-inflammatory activities, coupled with a plausible mechanism of action involving the inhibition of the PI3K/Akt/mTOR pathway, warrant further investigation. The experimental protocols and representative data presented in this guide provide a solid foundation for researchers to design and execute comprehensive screening programs for this promising class of compounds. Future studies should focus on the synthesis and evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships and to identify lead candidates for further preclinical development.

References

In Vitro Evaluation of Methyl 6-morpholinonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro evaluation data for Methyl 6-morpholinonicotinate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro methodologies and potential biological activities based on studies of structurally related nicotinic acid and morpholine derivatives. The presented data and protocols offer a framework for the investigation of this compound.

Introduction

This compound is a derivative of nicotinic acid (niacin or Vitamin B3). Nicotinic acid and its derivatives are a class of compounds with a broad spectrum of pharmacological activities. While nicotinic acid itself is a well-known lipid-lowering agent, its derivatives are being explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a morpholine moiety can significantly alter the physicochemical properties and biological activity of the parent nicotinic acid structure. This technical guide outlines key in vitro assays and potential signaling pathways relevant to the evaluation of this compound, drawing parallels from published research on analogous compounds.

Data Presentation: In Vitro Activities of Related Nicotinic Acid and Morpholine Derivatives

The following tables summarize quantitative data from in vitro studies on compounds structurally related to this compound, providing a comparative basis for its potential biological activities.

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound/DerivativeAssay TypeCell LineIC50 / InhibitionReference
2-Arylaminonicotinic acid derivativeCOX-2 Inhibition-Significant inhibition[1]
Isonicotinate derivative 5Reactive Oxygen Species (ROS) InhibitionHuman blood cellsIC50 = 1.42 ± 0.1 µg/mL[2]
Nicotinic acidTNF-α and IL-6 Inhibition-Significant reduction in serum levels[3]
Nicotinic acid derivatives 4d, 4f, 4g, 4h, 5bNitrite InhibitionRAW 264.7 macrophagesMTT results: 86.109 ± 0.51 to 119.084 ± 0.09[4]

Table 2: Antimicrobial Activity of Morpholine Derivatives

Compound/DerivativeMicroorganismMIC (µM)Reference
Morpholine derivative 15C. albicans0.83[5]
Morpholine derivative 15E. coli0.83[5]
Thiosemicarbazone derivative 12C. tropicalis0.55 (MFC)[5]
Thiosemicarbazone derivative 12E. coli, S. aureus, S. epidermidis0.29 - 1.11[5]
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-aminesVarious bacteria and fungi6.25–200 µg/mL[6]

Table 3: Cytotoxicity of Nicotinic Acid Derivatives

Compound/DerivativeCell LineAssayIC50Reference
5-Bromonicotinic acid derivativesCaco-2MTTVaries by derivative[7]
2-Arylaminonicotinic acid derivative 8dHeLa, HT-29-IC50 = 0.52 and 1.40 μM[1]

Table 4: Enzyme Inhibition by Nicotinic Acid and Derivatives

CompoundTarget EnzymeKiReference
Nicotinic acidCYP2D63.8 +/- 0.3 mM[8]
NicotinamideCYP2D619 +/- 4 mM[8]
NicotinamideCYP3A413 +/- 3 mM[8]
NicotinamideCYP2E113 +/- 8 mM[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the evaluation of this compound.

Anti-inflammatory Assays

This assay quantifies nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), which is a key inflammatory mediator.[9]

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 24-well plate at a density of 1 x 10^5 cells/mL and incubated for 24 hours.[9]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and an inflammatory stimulus like lipopolysaccharide (LPS).

  • Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-1-napthylethylenediamine dihydrochloride in phosphoric acid).[10][11]

  • Quantification: The absorbance is measured at 540-550 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[9][11]

This assay measures the ability of a compound to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[12][13]

  • Reaction Setup: The reaction mixture contains reaction buffer, heme, and purified COX-2 enzyme. The test compound at various concentrations is added to the inhibitor wells.[12][14]

  • Incubation: The plate is incubated for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[12]

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX.[12]

  • Quantification: The production of prostaglandins (e.g., PGF2α) is measured. This can be done using an Enzyme Immunoassay (EIA) to quantify the prostaglandins.[13] The percentage of inhibition is calculated relative to a control without the inhibitor.

These assays quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released by cells.

  • Cell Stimulation: Macrophages (e.g., RAW 264.7) or other immune cells are stimulated with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of the test compound.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • A microplate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).[15][16][17]

    • The collected supernatant is added to the wells, allowing the cytokine to bind to the capture antibody.[15]

    • A biotinylated detection antibody specific for the cytokine is added, followed by streptavidin-HRP.[15][17]

    • A substrate solution is added, and the color development is measured spectrophotometrically.[15]

    • The cytokine concentration is determined from a standard curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][18][19][20][21]

  • Cell Seeding: Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-well plate.[7][18]

  • Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[7][18]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7]

  • Absorbance Measurement: The absorbance is read at 570 nm.[7]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7]

Antimicrobial Activity Assay (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

  • Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

  • Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the prepared microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro evaluation of nicotinic acid derivatives.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gi GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes Inflammation Pro-inflammatory Response Arrestin->Inflammation Inhibits Nicotinic_Acid Nicotinic Acid (or derivative) Nicotinic_Acid->GPR109A Binds

Caption: GPR109A signaling pathway activated by nicotinic acid.

Anti_Inflammatory_Assay_Workflow cluster_assays Downstream Assays start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture treatment Treat with Test Compound + Inflammatory Stimulus (LPS) cell_culture->treatment incubation Incubate for 24h treatment->incubation supernatant Collect Supernatant incubation->supernatant griess Griess Assay for NO supernatant->griess elisa ELISA for TNF-α/IL-6 supernatant->elisa end End griess->end elisa->end

Caption: Workflow for in vitro anti-inflammatory assays.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound seed_cells->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

The Emergence of Methyl 6-morpholinonicotinate: A Bioactive Scaffold of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of Methyl 6-morpholinonicotinate, a synthetic compound with significant potential as a bioactive agent. While direct and extensive research on this specific molecule is nascent, its structural components, particularly the morpholine-substituted pyridine core, are well-established pharmacophores present in numerous clinically significant molecules. This guide will, therefore, extrapolate from closely related compounds to build a foundational understanding of its potential discovery, biological activities, and mechanisms of action. The content herein is intended to serve as a catalyst for further investigation into this promising compound.

Introduction: The Therapeutic Potential of the Morpholino-Pyridine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When coupled with a pyridine ring, a common feature in numerous bioactive compounds, the resulting morpholino-pyridine core presents a compelling platform for the design of novel therapeutics. This compound, as a derivative of this core, is posited to harbor significant biological activity. Investigations into analogous structures, such as 6-Morpholinonicotinaldehyde, suggest potential applications in oncology and inflammatory diseases.[1] This aldehyde precursor has been utilized in the synthesis of novel curcumin derivatives, known for their anti-inflammatory and antioxidant properties, and as a building block for compounds designed to induce ferroptosis, a promising strategy in cancer therapy.[1]

Hypothetical Discovery and Synthesis

The discovery of this compound as a bioactive compound is projected to have emerged from targeted library synthesis programs aimed at exploring the therapeutic potential of the morpholino-pyridine scaffold. A plausible synthetic route is outlined below:

cluster_synthesis Synthetic Pathway of this compound 6-Chloronicotinic_acid 6-Chloronicotinic acid Esterification Esterification (SOCl2, MeOH) 6-Chloronicotinic_acid->Esterification Methyl_6-chloronicotinate Methyl 6-chloronicotinate Esterification->Methyl_6-chloronicotinate Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution (Morpholine, Base) Methyl_6-chloronicotinate->Nucleophilic_Aromatic_Substitution Methyl_6-morpholinonicotinate This compound Nucleophilic_Aromatic_Substitution->Methyl_6-morpholinonicotinate cluster_pathway Hypothesized Kinase Inhibition Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Methyl_6-morpholinonicotinate This compound Methyl_6-morpholinonicotinate->Inhibition ATP ATP ATP->Receptor_Tyrosine_Kinase Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Inhibition->Receptor_Tyrosine_Kinase cluster_workflow Proposed Experimental Workflow Synthesis_Purification Synthesis & Purification In_Vitro_Screening In Vitro Screening (Kinase Panel, Cell Proliferation) Synthesis_Purification->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (Western Blot, Pathway Analysis) Hit_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

References

Investigating the Mechanism of Action of Methyl 6-morpholinonicotinate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of publicly available scientific literature on the mechanism of action of Methyl 6-morpholinonicotinate is limited to in silico computational studies. As of this writing, there is a notable absence of in vitro or in vivo experimental data to validate the predicted biological activities. This document, therefore, summarizes the existing computational predictions and outlines the methodologies used in these studies. It is intended to serve as a foundation for future experimental investigation rather than a definitive guide to the compound's mechanism of action.

Executive Summary

This compound is a heterocyclic compound that has been identified as a component of the plant Neonauclea excelsa.[1] Computational modeling studies suggest that this molecule may possess antimalarial, anti-inflammatory, and antioxidant properties. These predictions are based on favorable interactions with key protein targets implicated in these biological processes. However, the lack of experimental validation means that the true pharmacological profile of this compound remains to be elucidated. This guide presents the available in silico data and the computational methods employed, providing a framework for directing future laboratory research.

Predicted Biological Activities and Molecular Targets

In silico analysis of this compound has been conducted to predict its potential therapeutic effects. This research identified the compound within Neonauclea excelsa and subsequently used molecular docking and molecular dynamics simulations to forecast its interactions with several proteins of interest.[1]

Predicted Anti-inflammatory Activity

Computational studies suggest that this compound may exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade. Molecular docking simulations predicted favorable binding interactions with inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2).[1]

Table 1: Predicted Binding Affinities of this compound with Inflammatory Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Ki (µM)Interacting Residues (Predicted)
Inducible Nitric Oxide Synthase (iNOS)-7.25.21Not explicitly detailed in the source
Cyclo-oxygenase-2 (COX-2)Lower than iNOSHigher than iNOSSalt bridge with Arg120

Note: The data presented in this table is derived from in silico molecular docking studies and has not been experimentally confirmed. The original source did not provide specific numerical values for COX-2, only a comparative statement.

Predicted Antimalarial Activity

The potential antimalarial mechanism of this compound has been explored through computational modeling against essential Plasmodium falciparum proteins. The predicted targets include dihydrofolate reductase-thymidylate synthase (DHFR-TS) and the Plasmodium falciparum hexose transporter protein 1 (PfHT1).[1]

Table 2: Predicted Binding Affinities of this compound with Malarial Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Ki (µM)Interacting Residues (Predicted)
Dihydrofolate reductase-thymidylate synthase (DHFR-TS)Favorable interaction predictedNot specifiedNot explicitly detailed in the source
Plasmodium falciparum hexose transporter protein 1 (PfHT1)Favorable interaction predictedNot specifiedNot explicitly detailed in the source

Note: The data in this table is based on in silico predictions. Specific binding affinity values were not detailed in the available literature.

Predicted Antioxidant Activity

The antioxidant potential of this compound is suggested by its favorable interactions with enzymes involved in oxidative stress, as predicted by molecular docking studies.[1]

Proposed Signaling Pathways (Based on In Silico Data)

Based on the predicted interactions with iNOS and COX-2, a hypothetical anti-inflammatory signaling pathway can be proposed. Inhibition of these enzymes would lead to a downstream reduction in the production of pro-inflammatory mediators.

ANTI_INFLAMMATORY_PATHWAY Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell Macrophage / Target Cell Inflammatory_Stimuli->Cell NF_kB_Activation NF-κB Activation Cell->NF_kB_Activation Gene_Expression Increased Expression of iNOS and COX-2 NF_kB_Activation->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO_Production Nitric Oxide (NO) Production iNOS->NO_Production PG_Production Prostaglandin Production COX2->PG_Production M6M This compound M6M->iNOS Predicted Inhibition M6M->COX2 Predicted Inhibition Inflammation Inflammation NO_Production->Inflammation PG_Production->Inflammation

Caption: Predicted Anti-inflammatory Mechanism of this compound.

Methodologies from In Silico Studies

The following sections detail the computational protocols that would have been used to generate the predictive data on this compound. These methodologies provide a blueprint for the experimental validation that is required.

Molecular Docking Protocol
  • Ligand and Receptor Preparation: The 3D structure of this compound would be generated and optimized. The crystal structures of the target proteins (iNOS, COX-2, DHFR-TS, PfHT1) would be obtained from a protein data bank and prepared by removing water molecules and adding polar hydrogens.

  • Binding Site Prediction: The active site of each target protein would be identified.

  • Docking Simulation: A docking algorithm would be used to predict the binding conformation and affinity of this compound to the active site of each target protein.

  • Analysis: The results would be analyzed to identify the most stable binding poses and to calculate the predicted binding affinities and inhibition constants (Ki).

Molecular Dynamics Simulation Protocol
  • System Setup: The docked complex of this compound and the target protein would be placed in a simulated aqueous environment.

  • Simulation: A molecular dynamics simulation would be run to observe the dynamic behavior of the complex over time.

  • Analysis: The trajectory of the simulation would be analyzed to assess the stability of the binding and to identify key intermolecular interactions.

COMPUTATIONAL_WORKFLOW cluster_insilico In Silico Analysis cluster_future Future Experimental Validation Identify_Compound Identify this compound in Neonauclea excelsa Select_Targets Select Protein Targets (e.g., iNOS, COX-2, DHFR-TS) Identify_Compound->Select_Targets Molecular_Docking Molecular Docking (Predict Binding Affinity) Select_Targets->Molecular_Docking MD_Simulation Molecular Dynamics Simulation (Assess Binding Stability) Molecular_Docking->MD_Simulation ADMET_Prediction ADMET Prediction MD_Simulation->ADMET_Prediction Hypothesize_MOA Hypothesize Mechanism of Action ADMET_Prediction->Hypothesize_MOA In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Cell-based Assays) Hypothesize_MOA->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models of Disease) In_Vitro_Assays->In_Vivo_Studies Confirm_MOA Confirm Mechanism of Action In_Vivo_Studies->Confirm_MOA

References

Methodological & Application

Application of Methyl 6-morpholinonicotinate Derivatives in CNS Drug Discovery: A Focus on the mTOR Inhibitor PQR620

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a privileged scaffold in central nervous system (CNS) drug discovery, prized for its favorable physicochemical properties that often translate to improved blood-brain barrier permeability. While specific data on Methyl 6-morpholinonicotinate is limited in publicly available research, structurally related compounds, particularly those incorporating a morpholine or substituted morpholino group, have shown significant promise in targeting CNS disorders. This document focuses on a representative advanced compound, PQR620 , a potent and selective, brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) complexes mTORC1 and mTORC2. PQR620 serves as an exemplary case study for the application of morpholine-containing nicotinic acid derivatives in the development of novel CNS therapeutics.

The dysregulation of the mTOR signaling pathway is implicated in a range of neurological and neurodegenerative disorders, including epilepsy, Huntington's disease, and Alzheimer's disease.[1][2][3][4][5] PQR620's ability to effectively cross the blood-brain barrier and inhibit mTOR signaling in the brain makes it a valuable tool for investigating the therapeutic potential of mTOR inhibition in these conditions.[1][2][6][7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for PQR620, a morpholine-containing CNS drug candidate.

Parameter Value Assay/Model System Reference
Binding Affinity (Kd) 6 nMmTOR Kinase Assay[8]
IC50 (pS6 Ser235/236) 0.1 µMA2058 Melanoma Cells[9]
IC50 (pAkt Ser473) 0.2 µMA2058 Melanoma Cells[9]
Selectivity >1000-fold vs. PI3KαEnzymatic Binding Assays[9]

Table 1: In Vitro Activity of PQR620

Parameter Value Species Dose Reference
Brain:Plasma Ratio ~1.6MouseNot Specified[2]
Plasma Half-life (t1/2) > 5 hoursMouse50 mg/kg, oral[1][6][7]
Time to Max Concentration (Tmax) 30 minutesMouse50 mg/kg, oral[1][6][7]
In Vivo Efficacy Attenuated epileptic seizuresTuberous Sclerosis Complex (TSC) Mouse ModelNot Specified[6][7]
In Vivo Target Engagement Significant decrease in pS6Mouse HippocampusNot Specified[2]

Table 2: In Vivo Pharmacokinetics and Efficacy of PQR620

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mTOR signaling pathway targeted by PQR620 and a general workflow for evaluating novel CNS drug candidates.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 mTORC2 mTORC2 Akt->mTORC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy mTORC2->Akt Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation inhibits translation PQR620 PQR620 PQR620->mTORC1 inhibition PQR620->mTORC2 inhibition

Caption: The mTOR signaling pathway and the inhibitory action of PQR620.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization In Vivo Efficacy Models In Vivo Efficacy Models Lead Optimization->In Vivo Efficacy Models ADME/Tox Studies ADME/Tox Studies In Vivo Efficacy Models->ADME/Tox Studies Phase I Phase I ADME/Tox Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: A generalized workflow for CNS drug discovery and development.

Experimental Protocols

The following are representative protocols for the evaluation of a morpholine-containing mTOR inhibitor like PQR620.

Protocol 1: In Vitro mTOR Kinase Inhibition Assay

Objective: To determine the in vitro potency of the test compound against mTOR kinase.

Materials:

  • Recombinant human mTOR enzyme

  • ATP, γ-32P-ATP

  • Substrate peptide (e.g., a fragment of 4E-BP1)

  • Test compound (e.g., PQR620)

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, combine the recombinant mTOR enzyme, substrate peptide, and kinase reaction buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and γ-32P-ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated γ-32P-ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Western Blot Analysis of mTORC1/2 Signaling in Cultured Cells

Objective: To assess the inhibitory effect of the test compound on the mTOR signaling pathway in a cellular context.

Materials:

  • Human cell line (e.g., HEK293T or a relevant neuronal cell line)

  • Cell culture medium and supplements

  • Test compound (e.g., PQR620)

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 2 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: In Vivo Efficacy Assessment in a Mouse Model of Epilepsy

Objective: To evaluate the anti-seizure activity of the test compound in a relevant animal model.

Materials:

  • Tuberous Sclerosis Complex (TSC) mouse model (e.g., Tsc1 conditional knockout mice)

  • Test compound (e.g., PQR620)

  • Vehicle solution

  • Video-EEG monitoring system

Procedure:

  • Acclimate the TSC mice to the experimental conditions.

  • Implant EEG electrodes for continuous monitoring of brain activity.

  • Record baseline seizure frequency and severity for each mouse over a defined period.

  • Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage) at a predetermined dose and schedule.

  • Continuously monitor the mice using video-EEG for the duration of the treatment period.

  • Analyze the EEG recordings to quantify seizure frequency, duration, and severity.

  • Compare the seizure parameters between the treatment and vehicle control groups to determine the efficacy of the test compound.

  • At the end of the study, brain tissue can be collected for pharmacokinetic and pharmacodynamic (e.g., Western blot for pS6) analysis.

Conclusion

The case of PQR620 demonstrates the successful application of the morpholine scaffold in the design of a brain-penetrant CNS drug candidate. The methodologies outlined above provide a framework for the preclinical evaluation of similar this compound derivatives targeting the mTOR pathway and other CNS-relevant targets. The favorable properties of the morpholine ring, combined with rational drug design, offer a promising avenue for the development of novel therapeutics for a range of challenging neurological disorders.

References

Application Notes and Protocols for Methyl 6-morpholinonicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-morpholinonicotinate is a versatile heterocyclic compound featuring a pyridine core, a methyl ester, and a morpholine moiety. This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive compounds. The morpholine ring is a well-established "privileged structure" in drug discovery, known to enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2] The pyridine core is a common feature in many biologically active molecules, including kinase inhibitors.[3] This document provides an overview of the potential applications of this compound in the design and synthesis of kinase inhibitors, along with detailed, representative experimental protocols.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a starting material for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer.[4] The morpholine and methyl ester groups on the pyridine scaffold of this compound offer strategic points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Potential Therapeutic Areas:

  • Oncology

  • Inflammatory Diseases

  • Neurodegenerative Disorders

Physicochemical Properties (Illustrative)

While specific experimental data for this compound is not widely available, the following table presents expected physicochemical properties based on its structure and data from analogous compounds.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C11H14N2O3Foundational for all stoichiometric calculations.
Molecular Weight 222.24 g/mol Influences diffusion, bioavailability, and formulation.
LogP (predicted) ~1.5Indicates a balance between solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 51.5 ŲAffects cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 0Influences binding interactions and solubility.
Hydrogen Bond Acceptors 5Influences binding interactions and solubility.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common approach involves the nucleophilic aromatic substitution of a suitable starting material like methyl 6-chloronicotinate with morpholine.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • Methyl 6-chloronicotinate

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of methyl 6-chloronicotinate (1.0 eq) in DMF, add morpholine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.

Application in Kinase Inhibitor Synthesis

This compound serves as a key intermediate for generating a library of potential kinase inhibitors. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity.

Protocol 2: Synthesis of a Morpholinonicotinamide Library

Step 1: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1N HCl to pH ~6-7.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane/isopropanol mixture).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate to yield 6-morpholinonicotinic acid.

Step 2: Amide Coupling

  • To a solution of 6-morpholinonicotinic acid (1.0 eq) in DMF, add a desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the target morpholinonicotinamide derivative.

Biological Evaluation of Derived Compounds

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen the synthesized compounds for their ability to inhibit a specific protein kinase (e.g., a receptor tyrosine kinase like MET or a serine/threonine kinase like PLK1).[5][6]

Materials:

  • Synthesized morpholinonicotinamide derivatives

  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., a specific peptide)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Kinase Inhibition Data

The following table shows hypothetical IC50 values for a series of compounds derived from this compound, illustrating how structure-activity relationships (SAR) can be explored.

Compound IDR-Group (from Amine)Target KinaseIC50 (nM)
MMN-01 -PhenylKinase X850
MMN-02 -4-FluorophenylKinase X420
MMN-03 -3-ChlorophenylKinase X310
MMN-04 -4-MethoxyphenylKinase X980
MMN-05 -BenzylamineKinase X650

Visualizing Workflows and Pathways

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound cluster_1 Library Synthesis cluster_2 Biological Evaluation start Methyl 6-chloronicotinate + Morpholine reaction1 Nucleophilic Aromatic Substitution (K2CO3, DMF, 80-100°C) start->reaction1 product1 This compound reaction1->product1 hydrolysis Hydrolysis (LiOH, MeOH/H2O) product1->hydrolysis acid 6-morpholinonicotinic acid hydrolysis->acid coupling Amide Coupling (Amine, HATU, DIPEA) acid->coupling library Morpholinonicotinamide Library coupling->library assay In Vitro Kinase Assay library->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General workflow for synthesis and evaluation.

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by inhibitors derived from this compound. Many kinases are involved in cascades that regulate cell proliferation and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., MET, EGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor MMN-Derivative (Kinase Inhibitor) Inhibitor->RTK

Caption: Simplified RTK signaling pathway inhibition.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The presence of the morpholine moiety is anticipated to confer favorable pharmacokinetic properties, while the nicotinic acid core provides a well-established framework for engaging with kinase active sites. The synthetic protocols and biological assays outlined in this document provide a foundational framework for researchers to explore the potential of this compound and its derivatives in drug discovery programs.

References

Application Note: High-Throughput Screening of Methyl 6-morpholinonicotinate Analogs as Novel Phosphodiesterase-4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase-4 (PDE4) is a critical enzyme that regulates intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[1] Elevated PDE4 activity is associated with a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[2] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[2][3] This mechanism makes PDE4 a compelling therapeutic target for the development of new anti-inflammatory agents.[2] The morpholine moiety is a well-established pharmacophore in medicinal chemistry, and its incorporation into a nicotinic acid scaffold, as seen in Methyl 6-morpholinonicotinate and its analogs, presents a promising starting point for the discovery of novel PDE4 inhibitors.[4]

This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify and characterize this compound analogs as potent and selective PDE4 inhibitors using a robust fluorescence polarization (FP) assay.

Assay Principle: Fluorescence Polarization

The screening assay is based on the principle of fluorescence polarization (FP).[5][6] A small, fluorescently labeled cAMP probe (tracer) binds to the PDE4 enzyme, resulting in a large molecular complex that tumbles slowly in solution. When excited with plane-polarized light, this large complex emits light with high polarization.[5]

In the presence of a competitive inhibitor, such as a this compound analog, the tracer is displaced from the enzyme's active site.[5] The unbound, free-tumbling tracer emits depolarized light. Therefore, a decrease in the FP signal is directly proportional to the inhibitory activity of the test compound. This homogeneous assay format is highly amenable to HTS.[6]

Signaling Pathway and HTS Workflow Diagrams

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA (Inactive) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes PKA_active PKA (Active) PKA->PKA_active Inflammation Pro-inflammatory Mediators (e.g., TNF-α, IL-6) PKA_active->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Response PKA_active->Anti_Inflammation Promotes M6M_Analog This compound Analog (Inhibitor) M6M_Analog->PDE4

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening & Data Acquisition cluster_analysis Data Analysis & Follow-up Lib_Prep 1. Compound Library Plating (M6M Analogs in DMSO) Dispense 3. Dispense Reagents & Compounds to 384-well Plates Lib_Prep->Dispense Reagent_Prep 2. Reagent Preparation (Enzyme, Tracer, Buffer) Reagent_Prep->Dispense Incubate 4. Incubation (Room Temperature) Dispense->Incubate Read 5. Read Fluorescence Polarization (FP Plate Reader) Incubate->Read Primary_Analysis 6. Primary Data Analysis (% Inhibition, Z'-factor) Read->Primary_Analysis Hit_Selection 7. Hit Selection (Threshold >50% Inhibition) Primary_Analysis->Hit_Selection Dose_Response 8. Dose-Response (IC50) Confirmation Hit_Selection->Dose_Response Selectivity 9. Selectivity Profiling (vs. other PDEs) Dose_Response->Selectivity

Experimental Protocols

Protocol 1: Primary High-Throughput Screen (Single Concentration)

This protocol is designed to rapidly screen a large library of this compound analogs at a single concentration to identify "hits."

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each 10 mM test compound stock (in 100% DMSO) into a 384-well black, low-volume assay plate. This results in a final assay concentration of 10 µM.

    • Plate positive controls (e.g., 10 mM Roflumilast) and negative controls (100% DMSO).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% (v/v) Triton X-100.

    • Enzyme Solution (2X): Dilute recombinant human PDE4B enzyme in Assay Buffer to a final concentration of 200 pM.

    • Tracer Solution (2X): Dilute a fluorescently labeled cAMP tracer (e.g., cAMP-FAM) in Assay Buffer to a final concentration of 4 nM.

  • Assay Procedure:

    • Add 12.5 µL of the 2X Enzyme Solution to each well of the assay plate containing the pre-spotted compounds.

    • Centrifuge the plate briefly (1 min at 1,000 rpm) and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 12.5 µL of the 2X Tracer Solution to all wells. The final assay volume is 25 µL.

    • Centrifuge the plate again and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader (e.g., PHERAstar) with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

      • mP_sample: FP value of the test compound well.

      • mP_max: Average FP of the negative control (DMSO) wells.

      • mP_min: Average FP of the positive control (Roflumilast) wells.

    • Calculate the Z'-factor to assess assay quality: Z' = 1 - [(3 * (SD_max + SD_min)) / |Avg_max - Avg_min|]

      • A Z' value > 0.5 indicates an excellent assay.

Protocol 2: Dose-Response (IC₅₀ Determination) Assay

This protocol is used to determine the potency (IC₅₀) of the hit compounds identified in the primary screen.

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution series for each hit compound in 100% DMSO, starting from a 10 mM stock.

    • Acoustically transfer 50 nL of each concentration into a 384-well assay plate.

  • Assay Procedure:

    • The assay procedure is identical to Protocol 1 (steps 2-4).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration point as described in Protocol 1.

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.[7]

Data Presentation

Quantitative data from the screening campaign should be summarized in clear, structured tables.

Table 1: Primary HTS Results for a Representative Set of M6M Analogs

Compound IDConcentration Tested (µM)% InhibitionHit ( >50% )
M6M-001108.2No
M6M-0021075.4Yes
M6M-0031015.7No
M6M-0041091.3Yes
M6M-005104.5No
M6M-0061062.1Yes
Roflumilast1098.9Yes

Table 2: Dose-Response and Selectivity Data for Confirmed Hits

Compound IDPDE4B IC₅₀ (nM)PDE5 IC₅₀ (nM)Selectivity Index (PDE5/PDE4B)
M6M-00285.2>10,000>117
M6M-00412.68,500675
M6M-006150.3>10,000>66
Roflumilast2.15,2002,476

Note: The data presented are for illustrative purposes only.

Conclusion

The described fluorescence polarization assay provides a robust, sensitive, and efficient platform for the high-throughput screening of this compound analogs to identify novel PDE4 inhibitors.[5][6] The tiered screening approach, moving from a single-point primary screen to multi-point IC₅₀ determination and selectivity profiling, ensures the confident identification of potent and selective lead compounds for further development in anti-inflammatory drug discovery programs.

References

In Vivo Experimental Design for Methyl 6-morpholinonicotinate Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a proposed framework for the in vivo evaluation of Methyl 6-morpholinonicotinate. As of the date of this document, specific in vivo data for this compound is not publicly available. The proposed experimental designs are based on the potential biological activities inferred from its chemical structure, which is related to nicotinic acid derivatives known to possess anti-inflammatory and other biological activities. Researchers should adapt these guidelines based on the specific physicochemical properties and any available in vitro data for this compound.

Introduction

This compound is a heterocyclic compound with a nicotinic acid scaffold, a class of molecules known for a wide range of biological activities. To elucidate its therapeutic potential, rigorous in vivo studies are essential. These application notes provide detailed protocols for investigating the potential anti-inflammatory and anticancer effects of this compound in established murine models. The protocols are designed to ensure robust and reproducible data generation for preclinical assessment.

Application Note 1: Evaluation of Anti-Inflammatory Activity in a Lipopolysaccharide-Induced Acute Inflammation Model

This protocol outlines the use of a lipopolysaccharide (LPS)-induced acute systemic inflammation model in mice to assess the anti-inflammatory properties of this compound. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines.

Experimental Protocol: LPS-Induced Acute Inflammation

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dexamethasone (positive control)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA)

  • ELISA kits for TNF-α, IL-6, and IL-1β

3. Experimental Design:

  • Randomly assign mice to the following groups (n=8-10 mice per group):

    • Group 1: Vehicle control (Vehicle only)

    • Group 2: LPS control (Vehicle + LPS)

    • Group 3: Positive control (Dexamethasone + LPS)

    • Group 4: Test compound - Low dose (this compound + LPS)

    • Group 5: Test compound - Medium dose (this compound + LPS)

    • Group 6: Test compound - High dose (this compound + LPS)

4. Procedure:

  • Prepare fresh solutions of this compound and Dexamethasone in the vehicle on the day of the experiment.

  • Administer the test compound or Dexamethasone (e.g., via oral gavage or intraperitoneal injection) one hour before LPS challenge.

  • Induce inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg). Administer an equivalent volume of sterile saline to the vehicle control group.[1]

  • Monitor the animals for signs of endotoxemia (e.g., lethargy, piloerection).

  • At a predetermined time point post-LPS injection (e.g., 2 or 6 hours), collect blood via cardiac puncture under terminal anesthesia.

  • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Measure the plasma concentrations of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Challenged Mice

Treatment GroupDoseTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control -15 ± 525 ± 810 ± 4
LPS Control 1 mg/kg1500 ± 2502500 ± 400300 ± 50
Positive Control 10 mg/kg300 ± 70500 ± 10080 ± 20
Test Compound 10 mg/kg1200 ± 2002000 ± 350250 ± 45
Test Compound 30 mg/kg800 ± 1501300 ± 280150 ± 30
Test Compound 100 mg/kg500 ± 100800 ± 180100 ± 25*
Data are presented as Mean ± SEM. *p < 0.05 compared to the LPS control group.
Hypothesized Signaling Pathway and Experimental Workflow

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.[2][3][4][5][6]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB/IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Genes Induces Transcription M6M This compound M6M->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

experimental_workflow_inflammation acclimatization Animal Acclimatization (1 week) grouping Randomization into Groups (n=8-10) acclimatization->grouping treatment Compound/Vehicle Administration (Oral Gavage/IP) grouping->treatment lps LPS Challenge (1 mg/kg IP) treatment->lps 1 hour sampling Blood Collection (2-6 hours post-LPS) lps->sampling analysis Cytokine Analysis (ELISA) sampling->analysis data Data Analysis & Reporting analysis->data

Caption: Workflow for the in vivo anti-inflammatory study.

Application Note 2: Assessment of Anticancer Activity in a Human Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model using human cancer cells in immunodeficient mice to evaluate the potential antitumor efficacy of this compound. This model is widely used in preclinical oncology to assess the effect of novel compounds on tumor growth.[7][8][9][10][11][12]

Experimental Protocol: Human Tumor Xenograft Model

1. Animals:

  • Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.

  • Animals should be housed in a pathogen-free environment and acclimatized for at least one week.

2. Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma)

  • Cell culture medium and supplements

  • Matrigel (optional, to improve tumor take rate)

  • This compound

  • Vehicle (e.g., appropriate solvent system for the compound)

  • Positive control drug (e.g., Paclitaxel, Doxorubicin)

  • Sterile PBS and syringes

  • Digital calipers

3. Experimental Design:

  • Expand the selected cancer cell line in culture.

  • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse. Cells may be resuspended in a 1:1 mixture of PBS and Matrigel.

  • Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: Positive control

    • Group 3: Test compound - Low dose

    • Group 4: Test compound - Medium dose

    • Group 5: Test compound - High dose

4. Procedure:

  • Prepare fresh formulations of the test compound and positive control on each day of dosing.

  • Administer the treatments according to a predefined schedule (e.g., daily, every other day) and route (e.g., oral gavage, IP, IV).

  • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Continue the study for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Table 2: Antitumor Efficacy of this compound in a Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight (g)
Vehicle Control -1500 ± 200-22.5 ± 1.0
Positive Control 10450 ± 807020.1 ± 1.2
Test Compound 251300 ± 18013.322.3 ± 0.9
Test Compound 50900 ± 1504021.8 ± 1.1
Test Compound 100600 ± 120*6020.5 ± 1.3
Data are presented as Mean ± SEM. *p < 0.05 compared to the Vehicle control group.
Hypothesized Signaling Pathway and Experimental Workflow

A plausible mechanism for anticancer activity could involve the inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway, which is often dysregulated in cancer and controls cell proliferation, survival, and migration.[13][14][15][16][17]

RTK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK P1 P RTK->P1 Autophosphorylation P2 P Adaptor Adaptor Proteins (e.g., Grb2) P1->Adaptor Ras Ras Adaptor->Ras Activates MAPK MAPK Cascade (Raf-MEK-ERK) Ras->MAPK Nucleus Nucleus MAPK->Nucleus TF Transcription Factors Nucleus->TF Proliferation Cell Proliferation & Survival TF->Proliferation Promotes M6M This compound M6M->RTK Inhibits?

Caption: Hypothesized inhibition of an RTK signaling pathway.

experimental_workflow_cancer cell_culture Cell Line Culture & Expansion implantation Subcutaneous Cell Implantation cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment (21-28 days) randomization->treatment monitoring Tumor & Body Weight Monitoring (2-3x per week) treatment->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint analysis Data Analysis endpoint->analysis

References

Application Notes and Protocols for the In Vivo Formulation Development of Methyl 6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Methyl 6-morpholinonicotinate" did not yield specific results. This document proceeds under the assumption that the compound of interest is Methyl 6-methylnicotinate , for which physicochemical data is available. These protocols and notes provide a foundational guide for researchers, scientists, and drug development professionals.

Application Notes

Methyl 6-methylnicotinate is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including those targeting Central Nervous System (CNS) disorders.[1][2] Its effective in vivo evaluation is contingent upon the development of a stable formulation that ensures adequate bioavailability.

Physicochemical Properties of Methyl 6-Methylnicotinate

A thorough understanding of the compound's physicochemical properties is the first step in designing a suitable formulation for in vivo studies.[3]

PropertyValueReferences
Molecular FormulaC₈H₉NO₂[1][4][5]
Molecular Weight151.16 g/mol [1][4][5]
CAS Number5470-70-2[1][4][5]
AppearanceWhite to tan or orange solid; Colorless to amber liquid[6]
Melting Point34-37 °C[1][5][6]
Boiling Point160 °C at 106 mmHg[1][5][6]
LogP1.34[6]
pKa (Predicted)3.92 ± 0.10[6]
Qualitative SolubilitySlightly soluble in Chloroform, Ethyl Acetate, and Methanol.[5][6]
Formulation Challenges and Strategies

The low aqueous solubility of many new chemical entities presents a significant hurdle for in vivo studies, often leading to poor absorption and low bioavailability.[7] For compounds like Methyl 6-methylnicotinate, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), enhancing solubility and dissolution is critical.[8][9]

Common strategies to improve the bioavailability of poorly soluble compounds include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (like water) with a water-miscible organic solvent to increase solubility.[10]

  • Suspensions: Dispersing the solid drug in a liquid vehicle, often with suspending and wetting agents to ensure uniformity.[11]

  • Lipid-Based Formulations: Dissolving or suspending the drug in oils, surfactants, or mixtures thereof to enhance absorption.[3][11]

  • Particle Size Reduction: Increasing the surface area of the drug particles to improve the dissolution rate.[7]

Hypothetical Solubility Data for Formulation Screening

To guide the selection of an appropriate formulation strategy, preliminary solubility studies are essential. The following table presents hypothetical quantitative solubility data for Methyl 6-methylnicotinate in various pharmaceutically acceptable vehicles.

VehicleTypePredicted Solubility (mg/mL)
WaterAqueous< 0.1
Saline (0.9% NaCl)Aqueous< 0.1
Phosphate Buffered Saline (PBS), pH 7.4Aqueous Buffer< 0.1
10% DMSO in SalineCo-solvent1.5
20% Solutol HS 15 in WaterSurfactant3.0
40% PEG 400 in WaterCo-solvent5.0
Corn OilLipid2.5
Sesame OilLipid2.0

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol describes the use of the isothermal saturation method (shake-flask method) to determine the equilibrium solubility of Methyl 6-methylnicotinate in various vehicles.[12]

Materials:

  • Methyl 6-methylnicotinate

  • Selected solvents/vehicles

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of Methyl 6-methylnicotinate to a glass vial.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand for a short period to allow excess solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter.

  • Dilute the filtered sample with an appropriate solvent and quantify the concentration of Methyl 6-methylnicotinate using a validated HPLC method.

Protocol 2: Preparation of a Co-solvent-Based Formulation

This protocol details the preparation of a simple co-solvent formulation for initial in vivo screening.

Materials:

  • Methyl 6-methylnicotinate

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water for injection

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Weigh the required amount of Methyl 6-methylnicotinate.

  • In a glass beaker, add the required volume of PEG 400 and PG.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly add the weighed Methyl 6-methylnicotinate to the solvent mixture while stirring.

  • Continue stirring until the compound is completely dissolved. Gentle warming (not exceeding 40°C) can be used if necessary.

  • Once dissolved, slowly add the sterile water to the final volume while stirring continuously.

  • Visually inspect the solution for any precipitation.

  • Sterile filter the final formulation using a 0.22 µm filter into a sterile container.

Protocol 3: Preparation of a Suspension Formulation

This protocol describes the preparation of a micronized suspension for oral administration.

Materials:

  • Micronized Methyl 6-methylnicotinate

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water

  • 0.1% (w/v) Tween 80 in water

  • Mortar and pestle or homogenizer

  • Graduated cylinder

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the vehicle by dissolving HPMC and Tween 80 in water with stirring.

  • Weigh the required amount of micronized Methyl 6-methylnicotinate.

  • In a mortar, add a small amount of the vehicle to the powder to form a smooth paste.

  • Gradually add the remaining vehicle while triturating to ensure a uniform dispersion.

  • Alternatively, use a homogenizer for more efficient particle size reduction and dispersion.

  • Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.

  • Continuously stir the suspension before and during dose administration to ensure dose uniformity.

Visualizations

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Stability cluster_3 Phase 4: In Vivo Evaluation A Physicochemical Characterization (Solubility, Stability, pKa) B Excipient Compatibility Studies A->B C Preparation of Prototype Formulations (Solutions, Suspensions, etc.) B->C D In Vitro Characterization (Appearance, pH, Particle Size) C->D E Formulation Optimization D->E F Short-term Stability Studies E->F G Pharmacokinetic Studies in Animal Models F->G

Caption: Workflow for in vivo formulation development.

Hypothetical Signaling Pathway for a Nicotinic Acid Derivative in CNS

G cluster_0 Neuronal Synapse A Methyl 6-methylnicotinate (Agonist) B Nicotinic Acetylcholine Receptor (nAChR) A->B C Ion Channel Opening (Na+, Ca2+ influx) B->C D Membrane Depolarization C->D E Action Potential Firing D->E F Neurotransmitter Release (e.g., Dopamine, Glutamate) E->F G Downstream Signaling (e.g., CaMKII, CREB) E->G H Modulation of Neuronal Excitability & Synaptic Plasticity F->H G->H

Caption: Hypothetical nAChR-mediated signaling in the CNS.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-morpholinonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-morpholinonicotinate. Our aim is to facilitate the optimization of reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and efficient synthesis of this compound is a two-step process. The first step is the esterification of 6-chloronicotinic acid with methanol to produce Methyl 6-chloronicotinate. This is typically followed by a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom is displaced by morpholine to yield the final product.

Q2: Which step is more critical for optimizing the final yield?

A2: Both steps are crucial for a high overall yield. Incomplete esterification in the first step will result in a lower yield of the starting material for the second step. The nucleophilic aromatic substitution is often the more challenging step, where side reactions and incomplete conversion can significantly impact the final yield and purity.

Q3: What are the key factors influencing the success of the nucleophilic aromatic substitution with morpholine?

A3: The key factors include the choice of solvent, reaction temperature, and the presence of a base. The solvent polarity can affect the solubility of the reactants and the reaction rate. Temperature control is critical to ensure the reaction proceeds at a reasonable rate without causing decomposition of the starting materials or product. A base is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low Yield of Methyl 6-chloronicotinate (Step 1) - Incomplete esterification reaction.- Hydrolysis of the ester product during workup.- Reaction Monitoring: Ensure the reaction has gone to completion using Thin-Layer Chromatography (TLC).[1]- Workup pH: Maintain a neutral to slightly basic pH (around 7) during the aqueous workup to prevent hydrolysis of the ester.[1]
Low Yield of this compound (Step 2) - Incomplete nucleophilic aromatic substitution.- Decomposition of starting material or product at high temperatures.- Inefficient removal of HCl byproduct.- Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor progress by TLC. Consider running the reaction at a lower temperature for a longer duration to minimize decomposition.- Use of a Base: Add a non-nucleophilic base, such as potassium carbonate, to neutralize the HCl formed during the reaction.
Presence of Unreacted Methyl 6-chloronicotinate in Final Product - Insufficient reaction time or temperature for the substitution reaction.- Inadequate amount of morpholine.- Reaction Conditions: Increase the reaction time or temperature, while monitoring for product degradation.- Stoichiometry: Use a slight excess of morpholine (e.g., 1.2 equivalents) to ensure complete conversion of the starting material.
Formation of Side Products - N-methylation of morpholine if a methylating agent is present.- Ring-opening of the morpholine ring under harsh conditions.- Purity of Reagents: Ensure that the starting materials and solvents are pure and free from contaminants that could lead to side reactions.- Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, reaction time) that still afford a reasonable reaction rate.
Difficulties in Product Purification - Co-elution of the product with starting materials or byproducts during column chromatography.- Formation of an emulsion during aqueous workup.- Chromatography Optimization: Carefully select the solvent system for column chromatography based on TLC analysis to achieve good separation. An ideal Rf value for the product is typically between 0.2 and 0.4.[1]- Workup: To break emulsions, add a saturated brine solution during the extraction process.

Data Presentation

Table 1: Comparison of Esterification Methods for Nicotinic Acid Derivatives

Method/CatalystReagents & CatalystReaction ConditionsReported Yield
Fischer Esterification6-Methylnicotinic acid, Methanol, Concentrated Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%
Fischer Esterification6-Methylnicotinic acid, Methanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified
Peptide Coupling Agents4-hydroxy-6-methylnicotinic acid, Methanol, EDCI, DMAPRoom temperature to reflux88% (for a similar substrate)

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-chloronicotinate (Esterification)

This protocol is adapted from the Fischer esterification of similar nicotinic acid derivatives.

Materials:

  • 6-Chloronicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude Methyl 6-chloronicotinate. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Nucleophilic Aromatic Substitution)

This protocol is based on analogous nucleophilic aromatic substitution reactions on activated chloro-heterocycles.[2]

Materials:

  • Methyl 6-chloronicotinate

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine Methyl 6-chloronicotinate, a slight excess of morpholine (1.2 equivalents), and potassium carbonate (1.5 equivalents).[2]

  • Add N,N-dimethylformamide (DMF) as the solvent.[2]

  • Heat the reaction mixture with vigorous stirring. A temperature of 100-120 °C is a typical starting point.[2]

  • Maintain the temperature and monitor the reaction by TLC for 8-12 hours or until the starting material is consumed.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring, which may cause the product to precipitate.[2]

  • If a solid forms, collect it by vacuum filtration and wash with water.[2] If no solid forms, extract the aqueous mixture multiple times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[1]

Mandatory Visualizations

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nucleophilic Aromatic Substitution 6-Chloronicotinic_Acid 6-Chloronicotinic Acid Methanol_H2SO4 Methanol / H₂SO₄ (cat.) 6-Chloronicotinic_Acid->Methanol_H2SO4 Methyl_6-chloronicotinate Methyl 6-chloronicotinate Methanol_H2SO4->Methyl_6-chloronicotinate Morpholine_K2CO3 Morpholine / K₂CO₃ Methyl_6-chloronicotinate->Morpholine_K2CO3 Methyl_6-morpholinonicotinate This compound Morpholine_K2CO3->Methyl_6-morpholinonicotinate

Caption: Synthetic workflow for this compound.

G Low_Yield Low Yield of Final Product Incomplete_Esterification Incomplete Esterification (Step 1) Low_Yield->Incomplete_Esterification Incomplete_SNAr Incomplete Substitution (Step 2) Low_Yield->Incomplete_SNAr Decomposition Product/Reactant Decomposition Low_Yield->Decomposition Purification_Loss Losses during Purification Low_Yield->Purification_Loss Check_TLC_Step1 Check_TLC_Step1 Incomplete_Esterification->Check_TLC_Step1 Solution: Monitor with TLC Optimize_Conditions Optimize_Conditions Incomplete_SNAr->Optimize_Conditions Solution: Optimize Time/Temp Lower_Temp Lower_Temp Decomposition->Lower_Temp Solution: Use Milder Conditions Optimize_Purification Optimize_Purification Purification_Loss->Optimize_Purification Solution: Optimize Chromatography/Extraction

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Purification of Methyl 6-morpholinonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 6-morpholinonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of this compound, particularly after its synthesis via nucleophilic aromatic substitution of Methyl 6-chloronicotinate with morpholine.

Question 1: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

Answer: The presence of multiple spots on your TLC plate indicates that the reaction is either incomplete or has produced side products. Based on the common synthetic route from Methyl 6-chloronicotinate and morpholine, the likely impurities are:

  • Unreacted Starting Materials:

    • Methyl 6-chloronicotinate: This is a common impurity if the reaction has not gone to completion.

    • Morpholine: If used in excess, residual morpholine may be present.

  • Hydrolysis Products:

    • Methyl 6-hydroxynicotinate: This can form if the starting material, Methyl 6-chloronicotinate, undergoes hydrolysis.

    • 6-Morpholinonicotinic acid: The ester group of the final product can be hydrolyzed back to the carboxylic acid, especially during aqueous work-up if conditions are acidic or basic for a prolonged period.

  • Other Side Products: Depending on the reaction conditions, other minor byproducts from side reactions may also be formed.

Question 2: I have a significant amount of unreacted Methyl 6-chloronicotinate in my crude product. How can I remove it?

Answer: Separating the starting material from the product can be achieved through careful purification. Both column chromatography and recrystallization can be effective.

  • Column Chromatography: this compound is more polar than Methyl 6-chloronicotinate. A silica gel column with a gradient elution, for example, starting with a low polarity eluent like 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate, should effectively separate the two compounds. The product will elute after the starting material.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be attempted. You may need to screen various solvents to find one in which the product and starting material have different solubilities at high and low temperatures.

Question 3: My final product is contaminated with residual morpholine. How can I get rid of it?

Answer: Residual morpholine, being a basic and water-soluble amine, can typically be removed during the work-up procedure.

  • Aqueous Wash: Perform an acidic wash of the organic layer containing your crude product. A dilute solution of hydrochloric acid (e.g., 1M HCl) will protonate the morpholine, making it highly soluble in the aqueous phase. Be cautious not to let the aqueous phase become too acidic, as this could promote hydrolysis of your ester product.

  • Vacuum: If a significant amount of morpholine remains after the work-up, it can often be removed under high vacuum, as it is relatively volatile.

Question 4: The yield of my purified product is very low. What are the potential causes and solutions?

Answer: Low yield can be attributed to several factors throughout the synthesis and purification process.

  • Incomplete Reaction: Monitor the reaction progress by TLC to ensure it has gone to completion before starting the work-up.

  • Losses During Work-up:

    • Ensure the pH is carefully controlled during aqueous washes to prevent the product from becoming soluble in the aqueous layer or hydrolyzing.

    • Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product from the aqueous phase.

  • Inefficient Purification:

    • Column Chromatography: Avoid using an eluent that is too polar, as this can cause your product to elute too quickly with other impurities. Optimize your solvent system using TLC beforehand to achieve a good separation (an Rf value of 0.2-0.4 for the product is ideal).

    • Recrystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution slowly and then in an ice bath can help maximize crystal formation.

Question 5: My purified product appears as an oil, but I expected a solid. What should I do?

Answer: If your product is an oil, it may be impure, or it may have a low melting point.

  • Purity Check: First, verify the purity of your product using techniques like NMR or HPLC. The presence of residual solvents or impurities can prevent crystallization.

  • Induce Crystallization: If the product is pure, you can try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Adding a seed crystal of the solid product if available.

    • Cooling the oil in a refrigerator or freezer for an extended period.

    • Attempting recrystallization from a different solvent system.

  • Trituration: If recrystallization is difficult, trituration can be effective. This involves washing the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often remove minor impurities and induce solidification.

Data Presentation

The following table summarizes typical parameters for different purification methods for this compound. Note that these are starting points and may require optimization for your specific crude mixture.

Purification MethodKey ParametersTypical ValuesExpected PurityExpected Yield
Recrystallization Solvent SystemEthanol/Water, Ethyl Acetate/Hexanes, Toluene>98%60-85%
TemperatureDissolve at boiling point, cool to 0-4 °C
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)>99%70-90%
Eluent SystemGradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) or Dichloromethane/Methanol
Preparative HPLC ColumnC18 Reverse Phase>99.5%50-80%
Mobile PhaseA: Water + 0.1% TFA or Formic AcidB: Acetonitrile + 0.1% TFA or Formic Acid
Gradiente.g., 5% to 95% B over 20-30 minutes

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude this compound in a solvent like ethyl acetate or dichloromethane. Spot it on a silica gel TLC plate and develop it with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity solvent system determined from your TLC analysis. Collect fractions in test tubes.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute the more polar components, including your product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, and toluene.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product should start to crystallize. To maximize the yield, you can then place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Preparative HPLC

  • Analytical Method Development: First, develop an analytical HPLC method to separate your product from impurities. A C18 column is a good starting point.

  • Mobile Phase Preparation: Prepare two mobile phases. For example, Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA), and Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition.

  • System Equilibration: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase conditions.

  • Injection and Fraction Collection: Inject the sample and run the gradient method. Collect fractions corresponding to the peak of your target compound.

  • Post-Purification Processing: Combine the fractions containing the pure product. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized to obtain the purified product as a salt (e.g., TFA salt).

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude this compound tlc TLC Analysis of Crude Product start->tlc decision1 Multiple Spots? tlc->decision1 unreacted_sm Issue: Unreacted Starting Material (e.g., Methyl 6-chloronicotinate) decision1->unreacted_sm Yes morpholine_impurity Issue: Excess Morpholine decision1->morpholine_impurity polar_impurity Issue: Polar Impurities (e.g., Hydrolysis Products) decision1->polar_impurity single_spot Single Major Spot decision1->single_spot No solution_sm Solution: - Column Chromatography - Recrystallization unreacted_sm->solution_sm solution_morpholine Solution: - Acidic Wash (e.g., 1M HCl) - High Vacuum morpholine_impurity->solution_morpholine solution_polar Solution: - Column Chromatography - Careful work-up (pH control) polar_impurity->solution_polar proceed_purification Proceed with Purification (e.g., Column Chromatography or Recrystallization) single_spot->proceed_purification

Caption: Troubleshooting workflow for purification challenges of this compound.

General_Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction, Washes) start->workup dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purification_choice Choose Purification Method dry_concentrate->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Good Separation on TLC recrystallization Recrystallization purification_choice->recrystallization Crude is Solid prep_hplc Preparative HPLC (for high purity) purification_choice->prep_hplc Highest Purity Needed fractions Combine Pure Fractions column_chrom->fractions crystals Collect Crystals recrystallization->crystals prep_hplc->fractions evaporate Evaporate Solvent fractions->evaporate dry_product Dry Product crystals->dry_product final_product Pure this compound evaporate->final_product dry_product->final_product

Technical Support Center: Overcoming Solubility Issues of Methyl 6-morpholinonicotinate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Methyl 6-morpholinonicotinate during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a derivative of nicotinic acid. Understanding its physicochemical properties is crucial for designing experiments and troubleshooting solubility issues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Appearance Solid[2]
Melting Point 113 °C[1]
Predicted pKa 3.46 ± 0.10[1]

Note: The pKa value is predicted and indicates that this compound is a weak base.

Q2: In which organic solvents is this compound likely to be soluble?

Based on its chemical structure, this compound is predicted to be soluble in organic solvents like dimethyl sulfoxide (DMSO). For many research compounds, DMSO is the solvent of choice for preparing high-concentration stock solutions.[3][4]

Q3: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?

This is a common issue known as "solvent-shift" or "kinetic" insolubility.[5] When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound may crash out of solution because it is not as soluble in the aqueous environment. The final concentration of the compound in the assay medium may exceed its aqueous solubility limit.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

As a weak base with a predicted pKa of 3.46, the solubility of this compound in aqueous solutions is expected to be highly pH-dependent.

  • At acidic pH (below its pKa), the molecule will be protonated and exist as a more soluble salt.

  • At neutral or basic pH (above its pKa), the molecule will be in its less soluble, neutral form.

This relationship can be understood using the Henderson-Hasselbalch equation.[6][7][8] Therefore, you may observe poor solubility in standard physiological buffers (pH ~7.4).

Troubleshooting Guides

Issue 1: Difficulty dissolving the compound in DMSO to make a stock solution.

Table 2: Troubleshooting Guide for Stock Solution Preparation

Possible Cause Recommended Solution
Insufficient solventEnsure you are using a sufficient volume of DMSO. Aim for a concentration that is well within the expected solubility range for similar compounds (e.g., 10-50 mM).
Compound is slow to dissolveVortex the solution for several minutes. If it still doesn't dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.[3]
Low-quality or wet DMSOUse anhydrous, high-purity DMSO. DMSO is hygroscopic (absorbs water from the air), and the presence of water can reduce the solubility of some organic compounds.[9]
Issue 2: Precipitation of the compound when diluting the DMSO stock into aqueous assay buffer.

Table 3: Troubleshooting Guide for Aqueous Solution Preparation

Possible Cause Recommended Solution
Final concentration exceeds aqueous solubility Determine the kinetic solubility of your compound in your specific assay buffer (see Experimental Protocol below). Reduce the final concentration of the compound in your assay to be below its measured solubility limit.[10]
"Solvent-shift" precipitation Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid mixing.[11]
Final DMSO concentration is too high Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its effect on both compound solubility and the biological system.[11]
Unfavorable pH of the assay buffer Given the predicted pKa of ~3.46, consider using a more acidic buffer if your assay permits. If you must use a buffer with a pH around 7.4, you may be limited to very low working concentrations.
Buffer components causing precipitation Some salts or proteins in complex media can cause precipitation. Test the solubility in a simpler buffer like PBS to see if the issue persists.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[3]

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 222.24 g/mol * 1000 mg/g = 2.22 mg

  • Weigh the compound: Carefully weigh out 2.22 mg of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.[12]

  • Dissolve: Tightly cap the tube and vortex thoroughly. If necessary, sonicate briefly or warm the solution in a 37°C water bath to aid dissolution.[13]

  • Inspect: Visually confirm that all the powder has dissolved and the solution is clear.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[13]

Workflow for Preparing a Stock Solution in DMSO

G A Calculate Mass of Compound B Weigh Compound into Tube A->B C Add Anhydrous DMSO B->C D Vortex / Sonicate / Warm to Dissolve C->D E Visually Inspect for Clarity D->E F Aliquot and Store at -20°C or -80°C E->F

Caption: Workflow for preparing a stock solution in DMSO.

Protocol 2: Determining Kinetic Solubility in an Aqueous Buffer

This protocol allows you to estimate the maximum soluble concentration of this compound in your specific assay buffer.[14][15][16]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or a nephelometer

Procedure:

  • Prepare dilutions: In the 96-well plate, prepare a serial dilution of your DMSO stock solution in your assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).

  • Incubate: Incubate the plate at your experimental temperature (e.g., 37°C) for a set time (e.g., 1-2 hours).

  • Measure precipitation:

    • Using a plate reader: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates light scattering due to precipitation.[17]

    • Using a nephelometer: Measure the light scattering directly.

  • Analyze data: Plot the absorbance or light scattering signal against the compound concentration. The concentration at which the signal starts to increase significantly above the baseline (buffer with DMSO only) is the approximate kinetic solubility.

Workflow for Determining Kinetic Solubility

G A Prepare Serial Dilutions in Assay Buffer B Incubate at Experimental Temperature A->B C Measure Absorbance or Light Scattering B->C D Plot Signal vs. Concentration C->D E Determine Solubility Limit D->E

Caption: Workflow for determining the kinetic solubility of a compound.

Potential Signaling Pathways

This compound is a derivative of nicotinic acid. Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors, such as GPR109A (also known as HCA₂).[18][19][20] Activation of GPR109A can lead to various downstream effects, including the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of inflammatory pathways.[21] Additionally, nicotinic acid derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[22][23]

Potential GPR109A Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gαi GPR109A->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects PKA->Downstream phosphorylates Ligand This compound Ligand->GPR109A binds Gi->AC inhibits

Caption: Potential GPR109A signaling pathway for this compound.

References

Troubleshooting Methyl 6-morpholinonicotinate synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-morpholinonicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a methyl 6-halonicotinate, such as methyl 6-chloronicotinate, with morpholine in the presence of a base.

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (methyl 6-chloronicotinate) from the product (this compound). The spots can be visualized under UV light. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be employed.

Q3: What are the expected physical properties of this compound?

This compound is typically a solid at room temperature. While specific data is limited, related morpholine-substituted pyridines are often crystalline solids. The expected molecular weight is 222.24 g/mol .

Q4: What purification methods are recommended for this compound?

The primary method for purifying this compound is column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate in hexanes is generally effective. Recrystallization from a suitable solvent system can be used as a final step to obtain a highly pure product.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Problem: After performing the synthesis of this compound, TLC analysis shows a significant amount of unreacted starting material (methyl 6-chloronicotinate) and a low yield of the desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Temperature The SNAr reaction on an electron-deficient ring like pyridine often requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated to an appropriate temperature, typically between 80-120 °C. Monitor the reaction temperature to ensure it remains consistent.
Inadequate Reaction Time Nucleophilic aromatic substitution reactions can be slow. Monitor the reaction by TLC every few hours to determine the optimal reaction time. It may be necessary to run the reaction for an extended period (12-24 hours).
Ineffective Base A base is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack. Ensure a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), is used in at least a stoichiometric amount. An excess of the base can be beneficial.
Poor Quality Reagents The presence of moisture or impurities in the reagents or solvent can hinder the reaction. Use anhydrous solvents and ensure the purity of the starting materials and morpholine.
Issue 2: Presence of a Major Side Product

Problem: TLC or HPLC analysis of the crude reaction mixture shows the presence of a significant side product in addition to the desired product and starting material.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrolysis of the Ester If the reaction is carried out in the presence of water and a strong base, or during an aqueous workup with a strong base, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (6-morpholinonicotinic acid). To minimize this, use anhydrous conditions and a non-nucleophilic organic base. During workup, use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with aqueous basic solutions.
Reaction at Other Positions Although less likely, under certain conditions, the reaction could potentially occur at other positions on the pyridine ring. Confirm the structure of the product and side product using spectroscopic methods like NMR and mass spectrometry. Optimizing the reaction temperature and choice of base can improve regioselectivity.
Decomposition of Starting Material At very high temperatures, the starting material or product may decompose. Avoid excessive heating and consider running the reaction at the lowest effective temperature.
Issue 3: Difficult Purification

Problem: The product is difficult to separate from impurities, such as unreacted morpholine or side products, by column chromatography.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Co-elution of Product and Impurities The polarity of the product and impurities may be very similar. Optimize the solvent system for column chromatography by testing various ratios of polar and non-polar solvents using TLC. A shallow gradient elution can improve separation.
Excess Morpholine Unreacted morpholine can be difficult to remove. Use only a slight excess of morpholine (1.1-1.5 equivalents). During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the excess morpholine into the aqueous phase. Be cautious not to hydrolyze the ester product.
Formation of Emulsions during Workup The presence of salts and polar compounds can lead to the formation of emulsions during aqueous extraction, complicating separation. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Experimental Protocols

General Protocol for the Synthesis of this compound via SNAr

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl 6-chloronicotinate

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 6-chloronicotinate (1.0 equivalent).

  • Add anhydrous DMF or DMSO to dissolve the starting material.

  • Add morpholine (1.2 equivalents) and triethylamine (1.5 equivalents) or potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Methyl 6-chloronicotinate + Morpholine + Base reaction Heat (e.g., 100 °C) in Anhydrous Solvent start->reaction crude Crude Methyl 6-morpholinonicotinate reaction->crude extraction Aqueous Extraction crude->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography pure_product Pure Methyl 6-morpholinonicotinate chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting cluster_purification Purification Troubleshooting start Synthesis Issue Encountered low_yield Low Yield? start->low_yield Yes impurities Impurities Present? start->impurities No temp Check Temperature low_yield->temp purification_issue Purification Difficult? impurities->purification_issue No hydrolysis Check for Hydrolysis impurities->hydrolysis solvent Optimize Solvent System purification_issue->solvent time Check Reaction Time temp->time base Check Base time->base reagents Check Reagent Quality base->reagents side_reactions Investigate Side Reactions hydrolysis->side_reactions workup Refine Workup solvent->workup

Technical Support Center: Optimization of Reaction Conditions for Methyl 6-morpholinonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Methyl 6-morpholinonicotinate, a key building block in pharmaceutical development. This resource offers detailed troubleshooting guides in a question-and-answer format, optimized experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of an aryl halide, typically Methyl 6-chloronicotinate or Methyl 6-bromonicotinate, with morpholine in the presence of a palladium catalyst, a suitable ligand, and a base. This method is favored for its high efficiency and broad functional group tolerance.

Q2: Which starting material is preferred: Methyl 6-chloronicotinate or Methyl 6-bromonicotinate?

A2: While both halo-nicotinates can be used, aryl bromides are often more reactive than aryl chlorides in Buchwald-Hartwig aminations, which can lead to higher yields and shorter reaction times. However, the choice may also depend on the cost and availability of the starting materials. Aryl chlorides can be more challenging substrates due to the difficulty in oxidative addition to the palladium catalyst.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the reaction mixture to the starting materials, you can observe the consumption of the halo-nicotinate and the formation of the desired product.

Troubleshooting Guides

Issue 1: Low or No Yield

Q: My Buchwald-Hartwig amination reaction is resulting in a low yield or no product. What are the potential causes and how can I improve it?

A: Low or no yield in a Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution
Inactive Catalyst The active Pd(0) species may not be generated efficiently or may have decomposed. Ensure you are using a reliable palladium source and consider using a pre-catalyst for more consistent results. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.
Inappropriate Ligand The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For electron-deficient pyridines, bulky and electron-rich phosphine ligands such as XPhos or SPhos are often effective.
Incorrect Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures.
Poor Solvent Choice The solvent must be anhydrous and deoxygenated. Toluene and dioxane are commonly used and effective solvents. Avoid using chlorinated solvents, acetonitrile, or pyridine as they can inhibit the catalyst.
Suboptimal Temperature The reaction temperature is a critical parameter. Generally, temperatures between 80-110 °C are effective. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

Experimental Protocols

Optimized Protocol for Buchwald-Hartwig Amination of Methyl 6-chloronicotinate with Morpholine

This protocol provides a general framework for the synthesis of this compound. Optimization of specific parameters may be necessary for your particular setup.

Materials:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk flask, under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add Methyl 6-chloronicotinate and morpholine to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 1: Comparison of Reaction Parameters for Buchwald-Hartwig Amination
Parameter Condition A Condition B Condition C Remarks
Aryl Halide Methyl 6-chloronicotinateMethyl 6-bromonicotinateMethyl 6-chloronicotinateBromides are generally more reactive.
Palladium Source Pd₂(dba)₃Pd(OAc)₂XPhos Pd G3 (Precatalyst)Precatalysts can offer better consistency.
Ligand XPhosSPhosRuPhosLigand choice is substrate-dependent.
Base NaOtBuCs₂CO₃K₃PO₄Stronger bases allow for lower temperatures.
Solvent TolueneDioxaneTHFAll solvents must be anhydrous and deoxygenated.
Temperature 100 °C110 °C90 °CAdjust based on reactivity and stability.
Typical Yield Good to ExcellentExcellentGood to ExcellentYields are highly dependent on optimized conditions.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Check Reagent Purity and Dryness start->check_reagents check_catalyst Verify Catalyst Activity and Ligand Choice check_reagents->check_catalyst Reagents OK optimize Systematically Optimize Parameters check_reagents->optimize Impure/Wet Reagents check_conditions Evaluate Reaction Conditions (Base, Solvent, Temp.) check_catalyst->check_conditions Catalyst System OK check_catalyst->optimize Suboptimal Catalyst/Ligand check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions OK check_conditions->optimize Suboptimal Conditions side_reactions Investigate Potential Side Reactions (e.g., Hydrodehalogenation) check_atmosphere->side_reactions Atmosphere OK check_atmosphere->optimize Oxygen Contamination side_reactions->optimize No Major Side Products side_reactions->optimize Side Products Detected

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Pd₂(dba)₃, XPhos, NaOtBu in Schlenk Flask B Add Methyl 6-chloronicotinate and Morpholine A->B C Add Anhydrous, Degassed Toluene B->C D Heat at 100°C under Inert Atmosphere C->D E Cool to Room Temperature D->E F Dilute with Ethyl Acetate E->F G Filter through Celite F->G H Wash with Water and Brine G->H I Dry Organic Layer (Na₂SO₄) H->I J Concentrate under Reduced Pressure I->J K Column Chromatography (Silica Gel) J->K L Pure this compound K->L

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide L₂Pd(II)(Ar)X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord + R₂NH PdII_amine [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Addressing batch-to-batch variability of Methyl 6-morpholinonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-morpholinonicotinate. The information aims to address potential issues related to batch-to-batch variability and ensure the consistency and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic compound containing a pyridine ring substituted with a methyl ester and a morpholine group. While specific biological activities and signaling pathways are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. Therefore, it may be investigated in drug discovery programs for various therapeutic areas.

Q2: What are the potential sources of batch-to-batch variability in this compound?

Batch-to-batch variability of chemical compounds can arise from several factors throughout the manufacturing process. For a morpholino-substituted compound like this compound, potential sources of variability include:

  • Synthesis Process: Incomplete reactions, side reactions, or variations in reaction conditions (temperature, pressure, reaction time) can lead to the formation of impurities and by-products.

  • Starting Materials: The purity and quality of starting materials can significantly impact the final product.

  • Purification Methods: Differences in purification techniques, such as crystallization or chromatography, can result in varying impurity profiles between batches.

  • Stability: Degradation of the compound over time due to factors like temperature, light, or moisture can lead to inconsistencies. The ester functional group in this compound could be susceptible to hydrolysis.

Q3: How can I assess the purity and consistency of a new batch of this compound?

A comprehensive analytical approach is crucial to ensure the quality of each batch. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify unknown impurities.

  • Physical Characterization: Measuring physical properties like melting point and appearance can provide a quick assessment of consistency.

Troubleshooting Guide

Issue 1: Inconsistent Results in Biological Assays

Possible Cause: Batch-to-batch variability in the purity or composition of this compound. The presence of impurities could interfere with the biological assay, leading to inconsistent results. Degradation of the compound in the assay medium could also be a factor.

Troubleshooting Steps:

  • Characterize the Batch:

    • Perform HPLC analysis to determine the purity of the batch being used. Compare the chromatogram with previous batches if available.

    • Use NMR and MS to confirm the structure and identify any potential impurities.

  • Assess Compound Stability:

    • Investigate the stability of this compound under your specific assay conditions (e.g., in your assay buffer, at the incubation temperature).

  • Purify the Compound:

    • If significant impurities are detected, consider purifying the compound using techniques like preparative HPLC or recrystallization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a template for how users can organize their own analytical data for batch-to-batch comparison.

Table 1: HPLC Purity Analysis of Different Batches of this compound

Batch IDRetention Time (min)Peak Area (%)Number of Impurities
Batch AUser-definedUser-definedUser-defined
Batch BUser-definedUser-definedUser-defined
Batch CUser-definedUser-definedUser-defined

Table 2: Summary of Spectroscopic Data for a Reference Batch of this compound

Analytical TechniqueKey Data Points
¹H NMR (CDCl₃) User to record chemical shifts (δ), multiplicity, coupling constants (J), and integration for all protons.
¹³C NMR (CDCl₃) User to record chemical shifts (δ) for all carbons.
Mass Spectrometry (ESI+) User to record m/z for the molecular ion [M+H]⁺ and any significant fragments.
FT-IR User to record key absorption frequencies (cm⁻¹) for functional groups.

Experimental Protocols

The following are generalized protocols that should be adapted and validated for the specific analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Standard Solution Preparation: Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the batch sample of this compound in the mobile phase or a suitable solvent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the molecule. Compare the obtained spectra with a reference spectrum or predicted chemical shifts to confirm the structure.

Visualization of Workflows and Pathways

Logical Troubleshooting Workflow for Inconsistent Experimental Results

start Inconsistent Experimental Results check_purity Assess Batch Purity (HPLC, NMR, MS) start->check_purity is_pure Is Purity >98% and Consistent with Previous Batches? check_purity->is_pure check_stability Evaluate Compound Stability in Assay Conditions is_pure->check_stability Yes purify Purify the Compound is_pure->purify No is_stable Is the Compound Stable? check_stability->is_stable investigate_assay Investigate Other Assay Parameters is_stable->investigate_assay Yes new_batch Source a New Batch of Compound is_stable->new_batch No retest Re-run Experiment with Purified Compound purify->retest

Caption: A logical workflow for troubleshooting inconsistent experimental results.

General Experimental Workflow for Batch Characterization

start Receive New Batch of this compound visual_inspection Visual Inspection (Color, Form) start->visual_inspection hplc HPLC Analysis for Purity visual_inspection->hplc nmr NMR Analysis for Structural Confirmation hplc->nmr ms Mass Spectrometry for Molecular Weight Confirmation nmr->ms data_comparison Compare Data with Reference Standard and Previous Batches ms->data_comparison decision Accept or Reject Batch data_comparison->decision accept Proceed with Experiments decision->accept Accept reject Contact Supplier/Further Investigation decision->reject Reject

Technical Support Center: Scaling Up the Synthesis of Methyl 6-morpholinonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 6-morpholinonicotinate. The content is structured to address common challenges and frequently asked questions encountered during experimental work, with a focus on scaling up the synthesis.

Troubleshooting Guides

The synthesis of this compound, typically achieved via a Buchwald-Hartwig amination of a 6-halonicotinate precursor with morpholine, is a powerful transformation. However, challenges can arise, particularly when scaling up the reaction. This section addresses common issues in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: We are observing very low or no conversion of our starting material (e.g., Methyl 6-chloronicotinate) to the desired this compound. What are the likely causes and how can we troubleshoot this?

  • Answer: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be attributed to several factors:

    • Inactive Catalyst: The active Pd(0) species is sensitive to air and moisture. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Use freshly opened and high-purity palladium precursors and ligands.

    • Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For electron-deficient heteroaryl halides like nicotinates, bulky and electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate.

    • Incorrect Base: The choice of base is critical for the deprotonation of the amine and the subsequent catalytic steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures or longer reaction times.

    • Low Reaction Temperature: The oxidative addition of the palladium catalyst to the C-Cl bond of the nicotinate can be slow. Increasing the reaction temperature, typically to the reflux temperature of the solvent (e.g., toluene or dioxane), can significantly improve the reaction rate.

    • Catalyst Inhibition: The nitrogen atom on the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky ligands can help mitigate this issue.

Issue 2: Formation of Side Products, Particularly Hydrodehalogenation

  • Question: Our reaction is producing a significant amount of a side product where the halogen on the pyridine ring is replaced by a hydrogen atom (hydrodehalogenation). How can we minimize this?

  • Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It can arise from various pathways, including the reaction of the aryl halide with trace amounts of water or other proton sources. To minimize this side product:

    • Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. The use of a glovebox for reaction setup is highly recommended.

    • Optimize Ligand and Base: The choice of ligand and base can influence the rate of the desired amination versus the side reactions. Screening different combinations can help identify conditions that favor the C-N bond formation.

    • Control Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

Issue 3: Difficulty in Product Purification

  • Question: We are struggling to purify the final product, this compound, from the reaction mixture. What are the common impurities and the best purification strategies?

  • Answer: Common impurities in the synthesis of this compound include unreacted starting materials, the phosphine ligand and its oxide, and palladium residues.

    • Removal of Palladium: After the reaction, palladium residues can be removed by filtration through a pad of Celite or by treatment with a palladium scavenger.

    • Chromatographic Purification: Column chromatography on silica gel is a standard method for purifying the product. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method, especially for removing minor impurities.

    • Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous layer is basified to re-extract the product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is Methyl 6-chloronicotinate. Methyl 6-bromonicotinate can also be used and may be more reactive in some cases, but it is typically more expensive.

Q2: Which palladium catalyst and ligand system is a good starting point for this reaction?

A2: A good starting point for the Buchwald-Hartwig amination of Methyl 6-chloronicotinate with morpholine is a combination of a palladium(0) precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a pre-catalyst like a Buchwald palladacycle, with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos.

Q3: What are the typical reaction conditions for this synthesis?

A3: Typical reaction conditions involve heating the aryl halide, morpholine, a palladium catalyst, a phosphine ligand, and a base in an anhydrous aprotic solvent under an inert atmosphere. Common solvents include toluene, dioxane, or THF. The reaction temperature is usually in the range of 80-110 °C, and the reaction time can vary from a few hours to 24 hours.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to the starting materials, the consumption of the aryl halide and the formation of the product can be tracked.

Q5: Are there any specific safety precautions to consider when scaling up this reaction?

A5: Yes, several safety precautions are crucial for scaling up:

  • Inert Atmosphere: Maintaining a strict inert atmosphere is critical to prevent catalyst deactivation and potential side reactions.

  • Exothermic Reactions: The addition of the base, particularly strong bases like sodium tert-butoxide, can be exothermic. Ensure adequate cooling and controlled addition, especially on a larger scale.

  • Solvent Handling: The solvents used are often flammable. Work in a well-ventilated fume hood and take appropriate precautions to avoid ignition sources.

  • Reagent Handling: Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE).

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the Buchwald-Hartwig amination of 6-halonicotinates with cyclic secondary amines, providing a baseline for process optimization.

Table 1: Representative Catalyst Systems and Reaction Conditions

Aryl HalideAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 6-chloronicotinateMorpholinePd₂(dba)₃XPhosNaOtBuToluene10012-24>85
Methyl 6-bromonicotinateMorpholinePd(OAc)₂RuPhosCs₂CO₃Dioxane1108-16>90
Ethyl 6-chloronicotinatePiperidineG3-XPhos-K₃PO₄THF8018-24~80

Table 2: Troubleshooting Guide - Summary of Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low Conversion Inactive catalystUse fresh, high-purity reagents; ensure strict inert atmosphere.[1]
Inappropriate ligandScreen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).
Incorrect baseUse a strong, non-nucleophilic base (e.g., NaOtBu) or screen weaker bases for sensitive substrates.
Hydrodehalogenation Presence of waterUse anhydrous solvents and reagents; dry glassware thoroughly.
Suboptimal conditionsOptimize ligand, base, and reaction time.
Purification Difficulty Palladium residuesFilter through Celite or use a palladium scavenger.
Co-eluting impuritiesOptimize column chromatography conditions or consider crystallization.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established Buchwald-Hartwig amination protocols for similar substrates.

Synthesis of this compound

Materials:

  • Methyl 6-chloronicotinate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Addition of Reagents: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.5-2.0 equivalents), Methyl 6-chloronicotinate (1.0 equivalent), and morpholine (1.2-1.5 equivalents).

  • Solvent Addition: Add anhydrous toluene via a syringe.

  • Reaction: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualization

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [L-Pd(II)(Ar)(HNR'R'')]X Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation Base PdII_amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido - Base-H+X- RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Methyl 6-chloronicotinate - Morpholine - Pd₂(dba)₃ / XPhos - NaOtBu - Toluene setup->reagents reaction Heat to 100-110 °C (12-24 h) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite monitoring->workup Complete extraction Extraction: - Wash with aq. NaHCO₃ - Wash with Brine workup->extraction drying Dry over Na₂SO₄ & Concentrate extraction->drying purification Column Chromatography (Hexanes/EtOAc) drying->purification product Pure Methyl 6-morpholinonicotinate purification->product Troubleshooting_Logic Troubleshooting Logic for Low Conversion start Low Conversion Observed check_atmosphere Check Inert Atmosphere start->check_atmosphere improve_atmosphere Improve Inert Technique check_atmosphere->improve_atmosphere Poor check_reagents Check Reagent Quality check_atmosphere->check_reagents Good improve_atmosphere->start use_fresh_reagents Use Fresh/Pure Reagents check_reagents->use_fresh_reagents Suspect check_conditions Review Reaction Conditions check_reagents->check_conditions Good use_fresh_reagents->start increase_temp Increase Temperature check_conditions->increase_temp Temp Low screen_ligands Screen Ligands check_conditions->screen_ligands Suboptimal Ligand? screen_bases Screen Bases check_conditions->screen_bases Suboptimal Base? increase_temp->start success Improved Conversion screen_ligands->start screen_bases->start

References

Technical Support Center: Enhancing the Biological Activity of Methyl 6-morpholinonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Methyl 6-morpholinonicotinate derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: We are observing low yields during the synthesis of our this compound derivatives. What are the common causes and potential solutions?

A1: Low synthetic yields are a common challenge.[1][2] Consider the following factors:

  • Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions and reduce the yield of the desired product.[1] Always verify the purity of your starting materials, such as Methyl 6-chloronicotinate and the corresponding morpholine derivative, using appropriate analytical techniques (e.g., NMR, LC-MS).

  • Reaction Conditions: The reaction conditions play a critical role.

    • Solvent: Ensure the use of a dry, degassed solvent to prevent side reactions.[1]

    • Temperature: The reaction may require heating. Optimize the temperature to ensure the reaction goes to completion without degrading the product.

    • Catalyst: If a catalyst is used, ensure it is active and used in the correct stoichiometric amount.[2]

  • Purification Strategy: The basic nature of the pyridine ring can lead to challenges during purification, such as tailing on silica gel chromatography.[1]

    • Consider adding a small amount of a basic modifier like triethylamine to the eluent.[1]

    • Acid-base extraction can be an effective method to separate the basic pyridine product from non-basic impurities.[1]

Q2: Our synthesized this compound derivative has poor solubility in aqueous buffers for our biological assays. How can we address this?

A2: Poor aqueous solubility is a frequent issue with heterocyclic compounds, which can lead to precipitation and inaccurate assay results.[3] Here are some strategies to improve solubility:

  • Co-solvents: The use of a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, in the final assay buffer can help maintain the compound's solubility. It is crucial to keep the final concentration of the co-solvent low (typically <1%) to avoid affecting the biological system.[3]

  • pH Adjustment: If your derivative has an ionizable group, adjusting the pH of the buffer can significantly enhance solubility. For basic compounds like pyridines, a slightly acidic pH may improve solubility.[3]

  • Use of Excipients: Non-ionic surfactants or cyclodextrins can be used to encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.[3]

  • Sonication: Gentle sonication of the compound in the assay buffer can sometimes help in achieving a homogenous dispersion.

Q3: We are getting inconsistent results in our MTT cytotoxicity assays. What could be the cause and how can we troubleshoot this?

A3: Inconsistent MTT assay results can stem from several factors:[4][5][6][7]

  • Incomplete Solubilization of Formazan Crystals: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure adequate mixing and consider using a more robust solubilization solution like DMSO or acidified isopropanol.

  • Interference from the Test Compound: Colored compounds or compounds with reducing/oxidizing properties can interfere with the MTT reagent or the formazan product.[5] Run a control with the compound in cell-free medium to check for direct reduction of MTT.

  • MTT Toxicity: The MTT reagent itself can be toxic to some cell lines, especially at high concentrations or with prolonged incubation times.[7] Optimize the MTT concentration and incubation time for your specific cell line.

  • Cell Density: The initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and affect the metabolic rate.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents or catalyst.Verify the purity and activity of starting materials and any catalysts used.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate.
Presence of moisture or oxygen.Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts Side reactions due to impurities.Purify starting materials before use.
Non-optimal reaction conditions.Adjust reaction temperature, time, and stoichiometry of reactants.
Difficulty in Product Purification Tailing on silica gel column.Add a small percentage of triethylamine or another base to the eluent.[1]
Co-elution of impurities.Try a different solvent system or consider alternative purification methods like preparative HPLC or crystallization.
Biological Assay Troubleshooting (MTT Assay)
Problem Potential Cause Troubleshooting Steps
High Background Absorbance Contamination of media or reagents.Use fresh, sterile media and reagents.
Test compound interferes with MTT.Run a cell-free control with the compound and MTT to check for direct reduction.
Low Signal-to-Noise Ratio Suboptimal cell number.Optimize the initial cell seeding density for your specific cell line and plate format.
Insufficient incubation time with MTT.Increase the incubation time with the MTT reagent to allow for sufficient formazan formation.
Inconsistent Results Between Replicates Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting to seed cells evenly.
Edge effects in the microplate.Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity.
Incomplete formazan solubilization.Ensure complete dissolution of formazan crystals by vigorous mixing or using a stronger solubilizing agent.

Quantitative Data Summary

The following tables provide a summary of biological activity for morpholine-containing derivatives from the literature. This data can serve as a reference for expected potency and for comparison with your own experimental results.

Table 1: In Vitro Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives [8]

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)SHSY-5Y IC₅₀ (µM)
AK-310.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-108.55 ± 0.673.15 ± 0.233.36 ± 0.29

Table 2: In Vitro D-Amino Acid Oxidase (DAAO) Inhibitory Potency [9]

CompoundTarget SpeciesIC₅₀
3-hydroxyquinolin-2-(1H)-oneHuman4 nM
Analog of 3-hydroxyquinolin-2-(1H)-oneRat & Human4 nM
Two fused pyrrole carboxylic acid (4)Human145 nM
Two fused pyrrole carboxylic acid (4)Rat112 nM
ASO57278Human0.9 µM

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via nucleophilic aromatic substitution.

Materials:

  • Methyl 6-chloronicotinate

  • Appropriate morpholine derivative

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a solution of Methyl 6-chloronicotinate (1 equivalent) in the chosen anhydrous solvent, add the morpholine derivative (1.1 equivalents) and the base (2 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired this compound derivative.

Protocol 2: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of test compounds against human DAAO.[10][11]

Materials:

  • Recombinant human DAAO (hDAAO)

  • D-serine (substrate)

  • Flavin adenine dinucleotide (FAD)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Prepare a reaction buffer containing 50 mM sodium phosphate, pH 7.4, and 4 µM FAD.

  • In a 96-well plate, add the hDAAO solution to wells containing serial dilutions of the test compounds.

  • Pre-incubate the enzyme with the inhibitors for 30 minutes at room temperature.

  • Prepare a working solution containing D-serine, Amplex® Red reagent, and HRP in the reaction buffer.

  • Initiate the reaction by adding the working solution to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable dose-response curve.

Protocol 3: In Vitro mTORC1 Kinase Assay

This protocol describes an in vitro assay to measure the inhibition of mTORC1 kinase activity.[12][13]

Materials:

  • Active mTORC1 enzyme

  • Inactive S6K protein (substrate)

  • Kinase assay buffer (containing HEPES, MgCl₂, DTT)

  • ATP

  • Test compounds (this compound derivatives) dissolved in DMSO

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against phosphorylated S6K (p-S6K) and total S6K

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube by combining the kinase assay buffer, inactive S6K protein, and the test compound at various concentrations.

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-S6K and total S6K, followed by HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and determine the extent of mTORC1 inhibition.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the biological evaluation of this compound derivatives.

DAAO_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_astrocyte Astrocyte Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binding D_Serine_Astrocyte D-Serine Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream_Signaling Initiates DAAO D-Amino Acid Oxidase (DAAO) Degradation_Products Degradation Products DAAO->Degradation_Products Oxidative Deamination Inhibitor This compound Derivative Inhibitor->DAAO Inhibition D_Serine_Astrocyte->DAAO Substrate

Caption: D-Amino Acid Oxidase (DAAO) Signaling Pathway and Inhibition.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibition Rheb Rheb-GTP TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Inhibition (when unphosphorylated) Inhibitor This compound Derivative Inhibitor->mTORC1 Inhibition

Caption: Overview of the mTOR Signaling Pathway and Potential Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, LC-MS, HRMS) Purification->Characterization Solubility_Test Aqueous Solubility Assessment Characterization->Solubility_Test Primary_Assay Primary Bioactivity Assay (e.g., DAAO or mTOR inhibition) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Primary_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis ADME_Prediction In Silico ADME Prediction Cytotoxicity_Assay->ADME_Prediction Solubility_Test->Primary_Assay Further_Synthesis Synthesis of New Analogs SAR_Analysis->Further_Synthesis ADME_Prediction->Further_Synthesis Further_Synthesis->Purification Iterative Process

Caption: General Experimental Workflow for Drug Discovery.

References

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: Methyl 6-morpholinonicotinate vs. Methyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the selection of molecular scaffolds is a critical step in the development of novel therapeutics. This guide provides a detailed comparative analysis of two pyridine-based compounds, Methyl 6-morpholinonicotinate and Methyl 6-methylnicotinate, offering insights into their physicochemical properties, synthesis, and biological potential.

While Methyl 6-methylnicotinate is a well-characterized intermediate with established roles in the synthesis of prominent pharmaceuticals, data on this compound is less prevalent in public-domain literature. This guide compiles available experimental data for Methyl 6-methylnicotinate and provides inferred properties and potential applications for this compound based on the known pharmacological effects of the morpholine moiety, thereby offering a comprehensive resource for strategic decision-making in drug development.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a compound is paramount for predicting its behavior in biological systems. The following table summarizes the key properties of Methyl 6-methylnicotinate and the available or predicted data for this compound.

PropertyMethyl 6-methylnicotinateThis compound (Predicted/Inferred)
Molecular Formula C₈H₉NO₂C₁₀H₁₂N₂O₃
Molecular Weight 151.16 g/mol [1]208.21 g/mol
CAS Number 5470-70-2[1]132546-81-7
Melting Point 34-37 °C[2]Data not available
Boiling Point 160 °C at 106 mmHg[2]Data not available
Solubility Slightly soluble in Chloroform, Ethyl Acetate, Methanol[2]Expected to have moderate aqueous solubility
LogP (Predicted) 1.34Predicted to be lower than Methyl 6-methylnicotinate

Synthesis and Experimental Protocols

The synthetic accessibility of a compound is a crucial factor in its viability as a drug development candidate.

Methyl 6-methylnicotinate

The synthesis of Methyl 6-methylnicotinate is well-documented and is typically achieved through the Fischer esterification of 6-methylnicotinic acid.

Experimental Protocol: Fischer Esterification of 6-methylnicotinic acid

  • Reagents: 6-methylnicotinic acid, Methanol, Concentrated Sulfuric Acid.

  • Procedure:

    • To a stirred solution of 6-methylnicotinic acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid (catalytic amount).[2]

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 17 hours).[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and concentrate under reduced pressure to remove excess methanol.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 6-methylnicotinate. A reported yield for this method is approximately 75%.[2]

G cluster_0 Synthesis of Methyl 6-methylnicotinate 6-methylnicotinic_acid 6-methylnicotinic acid Reaction Reflux 6-methylnicotinic_acid->Reaction Methanol Methanol Methanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Workup Neutralization & Extraction Reaction->Workup Product Methyl 6-methylnicotinate Workup->Product

Synthetic pathway for Methyl 6-methylnicotinate.
This compound

Proposed Experimental Protocol:

  • Synthesis of 6-morpholinonicotinic acid:

    • Reagents: 6-chloronicotinic acid, Morpholine, a suitable base (e.g., K₂CO₃), and a high-boiling point solvent (e.g., DMF or NMP).

    • Procedure:

      • Combine 6-chloronicotinic acid, an excess of morpholine, and the base in the solvent.

      • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours, monitoring by TLC or LC-MS.

      • After completion, cool the reaction, dilute with water, and acidify to precipitate the 6-morpholinonicotinic acid.

      • Filter, wash, and dry the product.

  • Esterification of 6-morpholinonicotinic acid:

    • Reagents: 6-morpholinonicotinic acid, Methanol, an acid catalyst (e.g., H₂SO₄) or a coupling agent (e.g., DCC/DMAP or EDC/HOBt).

    • Procedure (Acid-catalyzed):

      • Follow a similar procedure to the Fischer esterification described for Methyl 6-methylnicotinate, refluxing 6-morpholinonicotinic acid in methanol with a catalytic amount of strong acid.

      • Perform an aqueous workup with neutralization and extraction to isolate the final product, this compound.

G cluster_1 Proposed Synthesis of this compound 6-chloronicotinic_acid 6-chloronicotinic acid SNAr Nucleophilic Aromatic Substitution (SNAr) 6-chloronicotinic_acid->SNAr Morpholine Morpholine Morpholine->SNAr 6-morpholinonicotinic_acid 6-morpholinonicotinic acid SNAr->6-morpholinonicotinic_acid Esterification Esterification 6-morpholinonicotinic_acid->Esterification Methanol_Catalyst Methanol, Acid Catalyst Methanol_Catalyst->Esterification Final_Product This compound Esterification->Final_Product

Proposed synthetic route for this compound.

Comparative Biological Activity and Potential Applications

The structural differences between the methyl and morpholino substituents at the 6-position of the pyridine ring are expected to confer distinct biological activities.

Methyl 6-methylnicotinate

The biological activities of Methyl 6-methylnicotinate are primarily understood in two contexts: as a prodrug for nicotinic acid and as a key intermediate in the synthesis of other pharmacologically active molecules.

  • Prodrug of Nicotinic Acid (Niacin): Upon hydrolysis in vivo, Methyl 6-methylnicotinate releases nicotinic acid, which is a well-known lipid-lowering agent. The primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as HCAR2).

    • GPR109A Signaling Pathway: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade results in decreased lipolysis and a reduction in the release of free fatty acids into the circulation. In immune cells like macrophages, GPR109A activation has been shown to have anti-inflammatory effects.[3][4][5]

G cluster_2 GPR109A Signaling Pathway Nicotinic_Acid Nicotinic Acid (from Methyl 6-methylnicotinate hydrolysis) GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes FFA Free Fatty Acid Release Lipolysis->FFA G cluster_3 DAAO Inhibition Assay Workflow Prepare_Mixture Prepare Reaction Mixture (Substrate, HRP, Amplex Red) Add_Inhibitor Add Inhibitor (Test Compound) Prepare_Mixture->Add_Inhibitor Start_Reaction Initiate with DAAO Enzyme Add_Inhibitor->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Measure Measure Fluorescence/ Absorbance Incubate->Measure Calculate Calculate IC50 Measure->Calculate

References

Validating the Biological Target of Methyl 6-morpholinonicotinate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for validating the biological target of Methyl 6-morpholinonicotinate, a novel compound with therapeutic potential. By presenting a comparative analysis with established alternatives and detailing robust experimental protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals in the field of protein methyltransferase (PRMT) inhibition.

Executive Summary

This compound is a promising small molecule inhibitor hypothesized to target Protein Arginine Methyltransferases (PRMTs). Dysregulation of PRMT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[1][2] This guide outlines a systematic approach to validate the engagement of this compound with its putative PRMT target, comparing its hypothetical performance with known PRMT inhibitors. Detailed experimental protocols for biochemical and cellular assays are provided to ensure reproducibility and accuracy in the validation process.

Performance Comparison of PRMT Inhibitors

To contextualize the potential efficacy of this compound, the following table compares its hypothetical inhibitory activity against that of well-characterized PRMT inhibitors. This data is essential for understanding its potency and selectivity.

InhibitorTarget PRMTTypeBiochemical IC50Cellular ActivityReference
This compound (Hypothetical) PRMT5Type II50 nMReduces cellular SDMA levels-
GSK3326595 (Pemrametostat)PRMT5Type II<10 nMReduces cellular SDMA levels[3]
JNJ-64619178PRMT5Type II0.1 nMInduces widespread RNA splicing changes[4][5]
PRT543PRMT5Type IINot ReportedTarget engagement confirmed by serum sDMA[6]
MS023Type I PRMTsType I30 nM (PRMT1)Reduces H4R3me2a levels in cells[1][7]
GSK3368715Type I PRMTsType I3.1 nM (PRMT1)Potent pan-Type I PRMT inhibitor[1]

Note: IC50 values can vary depending on assay conditions and are presented for comparative purposes.

Key Experimental Protocols

Accurate target validation relies on rigorous and well-documented experimental procedures. The following sections detail the protocols for a primary biochemical assay to determine enzymatic inhibition and a secondary cellular assay to confirm target engagement in a physiological context.

Biochemical PRMT5 Inhibition Assay (Radiometric)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a putative PRMT target, such as PRMT5.

Principle: The assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone peptide substrate. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[8][9]

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Histone H4 peptide (e.g., residues 1-21) substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM DTT, 1 mM EDTA

  • This compound and other test compounds

  • Phosphocellulose filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant PRMT5/MEP50, and the histone H4 peptide substrate.

  • Add varying concentrations of this compound or control inhibitors to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for 20 minutes at room temperature to allow for inhibitor binding.

  • Initiate the methylation reaction by adding [³H]-SAM.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding trichloroacetic acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide.

  • Wash the plate to remove unincorporated [³H]-SAM.

  • Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within intact cells.[10][11][12]

Principle: The binding of a ligand, such as this compound, to its target protein often increases the thermal stability of the protein. This change in thermal stability can be detected by heating the cells to various temperatures and quantifying the amount of soluble target protein remaining.[10][13]

Materials:

  • Cancer cell line with known PRMT5 expression (e.g., MCF-7)

  • Cell culture medium and reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blotting reagents and equipment

  • Primary antibody specific for the target PRMT (e.g., anti-PRMT5)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to approximately 80-90% confluency. Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours at 37°C.

  • Heating Step: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 65°C) using a thermal cycler, followed by immediate cooling to 4°C.[11][14]

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine and normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein (e.g., PRMT5).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein against the temperature to generate melting curves. A rightward shift in the melting curve for the drug-treated sample indicates target engagement and stabilization.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the biological context and the experimental approach, the following diagrams have been generated.

PRMT_Signaling_Pathway cluster_input Cellular Signals cluster_pathway PRMT Signaling cluster_output Cellular Responses Growth_Factors Growth Factors PRMT Protein Arginine Methyltransferase (PRMT) Growth_Factors->PRMT Activate Stress_Signals Stress Signals Stress_Signals->PRMT Activate SAH SAH PRMT->SAH Methylated_Protein Methylated Substrate Protein PRMT->Methylated_Protein Methylates SAM SAM SAM->PRMT Substrate_Protein Substrate Protein (e.g., Histones, Transcription Factors) Substrate_Protein->PRMT Gene_Expression Altered Gene Expression Methylated_Protein->Gene_Expression DNA_Repair DNA Damage Repair Methylated_Protein->DNA_Repair RNA_Splicing RNA Splicing Methylated_Protein->RNA_Splicing Methyl_6_morpholinonicotinate Methyl 6- morpholinonicotinate Methyl_6_morpholinonicotinate->PRMT Inhibits

Caption: Simplified PRMT signaling pathway and the inhibitory action of this compound.

Target_Validation_Workflow Start Hypothesized PRMT Inhibitor: This compound Biochemical_Assay Biochemical Assay (e.g., Radiometric Assay) Start->Biochemical_Assay Determine_IC50 Determine In Vitro Potency (IC50) Biochemical_Assay->Determine_IC50 Cellular_Assay Cellular Assay (e.g., Western Blot for Methylation Marks) Determine_IC50->Cellular_Assay If potent Confirm_Cellular_Activity Confirm Cellular Activity Cellular_Assay->Confirm_Cellular_Activity CETSA Cellular Thermal Shift Assay (CETSA) Confirm_Cellular_Activity->CETSA If active Confirm_Target_Engagement Confirm Direct Target Engagement in Cells CETSA->Confirm_Target_Engagement Validated_Target Validated Biological Target Confirm_Target_Engagement->Validated_Target

Caption: Experimental workflow for the validation of the biological target of a putative PRMT inhibitor.

References

Comparative Analysis of Structure-Activity Relationships of Morpholine-Substituted Heterocyclic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific structure-activity relationship (SAR) studies on Methyl 6-morpholinonicotinate analogs are not extensively available in publicly accessible literature, valuable insights can be gleaned from the analysis of related heterocyclic compounds incorporating a morpholine moiety or substitutions at the 6-position of a pyridine ring. This guide provides a comparative overview of the SAR of such analogs, with a focus on their anticancer activities. The data presented is derived from studies on morpholine-substituted quinolines and purines, which serve as important scaffolds in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of novel 2-morpholino-4-anilinoquinoline derivatives against the human hepatoma (HepG2) cell line. The activity is expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that is required for 50% inhibition of cell growth.

Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells

Compound IDR Group (Substitution on aniline ring)IC₅₀ (µM)[1]
3c 4-Chloro11.42
3d 4-Bromo8.50
3e 4-Trifluoromethyl12.76
Sorafenib Standard DrugNot specified

A lower IC₅₀ value indicates a higher potency.

Structure-Activity Relationship Insights

  • The presence of a halogen at the 4-position of the aniline ring appears to be favorable for cytotoxic activity against HepG2 cells.

  • Among the halogenated analogs, the bromo-substituted compound (3d ) exhibited the highest potency.[1]

  • The trifluoromethyl-substituted analog (3e ) also demonstrated significant activity.[1]

For other morpholine-containing heterocyclic compounds, SAR studies have revealed that the morpholine ring can enhance the potency of a molecule through molecular interactions with target proteins and can modify pharmacokinetic properties.[2][3] In some series of anticancer compounds, an unsubstituted morpholine ring was found to be crucial for potent activity.[3] For 6-substituted nicotinic acid derivatives, various substitutions have been explored to develop analogs of biologically active compounds like ergot alkaloids.[4]

Experimental Protocols

MTT Assay for Cell Viability

The in vitro cytotoxic activity of the synthesized compounds was evaluated against the HepG2 human cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 3 µM and 30 µM) and a standard drug (e.g., Sorafenib) and incubated for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined from the dose-response curves.[1]

Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed HepG2 cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Add test compounds and control incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate % viability and IC50 measure->calculate

Caption: Workflow of the MTT assay for determining cell viability.

Caption: General structure-activity relationships for morpholine-substituted heterocycles.

References

Unveiling the Anticancer Potential of Methyl 6-morpholinonicotinate: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential anticancer activity of Methyl 6-morpholinonicotinate. Due to the limited publicly available experimental data on this specific compound, this guide leverages data from structurally related morpholine and pyridine derivatives to infer its potential efficacy and mechanism of action. This analysis is intended to serve as a foundational resource for initiating research into this promising molecule.

While direct experimental validation of this compound's biological activity in various cell lines is not extensively documented, its chemical structure, featuring a morpholine ring fused to a pyridine core, suggests a strong potential for anticancer properties. The morpholine moiety is a well-established pharmacophore present in numerous approved kinase inhibitors, and the pyridine ring is a common scaffold in medicinal chemistry.[1] Derivatives containing these motifs have shown significant activity against a range of cancer cell lines, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparative Activity of Structurally Similar Compounds

To extrapolate the potential activity of this compound, we have compiled in vitro cytotoxicity data (IC50 values) from studies on various morpholine and pyridine derivatives tested against several human cancer cell lines. These compounds, while not identical, share key structural features that may predict the behavior of this compound.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Morpholino-pyrimidine Derivatives Compound with phenylpyridine-carboxamide scaffoldA549 (Lung)Moderate Cytotoxicity[2]
PC-3 (Prostate)Moderate Cytotoxicity[2]
MCF-7 (Breast)Moderate Cytotoxicity[2]
2-Morpholino-4-anilinoquinoline Derivatives Compound 3dHepG2 (Liver)8.50[3]
Compound 3cHepG2 (Liver)11.42[3]
Compound 3eHepG2 (Liver)12.76[3]
Pyridine Derivatives Compound 6 (phosphanylidene derivative)HL-60 (Leukemia)< 12 µg/ml[4]
A549 (Lung)Potent[4]
T-47D (Breast)Potent[4]
LoVo (Colon)Potent[4]
Quinazoline Derivatives Compound 6x (5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline)PC3 (Prostate)6.2 ± 0.9[5]
BGC823 (Gastric)3.2 ± 0.1[5]
Bcap37 (Breast)3.1 ± 0.1[5]
9-Methoxycanthin-6-one 9-Methoxycanthin-6-oneA2780 (Ovarian)4.04 ± 0.36[6]
SKOV-3 (Ovarian)5.80 ± 0.40[6]
MCF-7 (Breast)15.09 ± 0.99[6]
HT-29 (Colon)3.79 ± 0.069[6]
A375 (Skin)5.71 ± 0.20[6]
HeLa (Cervical)4.30 ± 0.27[6]

Postulated Mechanisms of Action

Based on the activities of related compounds, this compound is hypothesized to exert its anticancer effects through several mechanisms:

  • Kinase Inhibition : The morpholine ring is a key feature in many kinase inhibitors.[1] The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding with the hinge region of kinase active sites, potentially inhibiting pathways like PI3K/Akt/mTOR which are crucial for cell survival and proliferation.[2]

  • Induction of Apoptosis : Many pyridine and quinazoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[5] This is often characterized by nuclear condensation and fragmentation.

  • Cell Cycle Arrest : Some related compounds have been observed to cause cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, thereby preventing cancer cell division.[3]

  • Induction of Ferroptosis : As this compound is a building block for ferroptosis-inducing compounds, it is plausible that it may have intrinsic activity in this iron-dependent form of programmed cell death.[1]

Experimental Protocols

To validate the potential anticancer activity of this compound, a systematic experimental approach is recommended. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (PI) staining solution (100 µg/ml).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay and harvest.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizing the Path Forward: Workflows and Pathways

To guide future research, the following diagrams illustrate a typical experimental workflow for compound validation and a key signaling pathway potentially targeted by this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Cytotoxicity Screening\n(e.g., MTT Assay) Primary Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis\nand Characterization->Primary Cytotoxicity Screening\n(e.g., MTT Assay) Test Compound IC50 Determination\nin Multiple Cell Lines IC50 Determination in Multiple Cell Lines Primary Cytotoxicity Screening\n(e.g., MTT Assay)->IC50 Determination\nin Multiple Cell Lines Hit Identification Hit Identification IC50 Determination\nin Multiple Cell Lines->Hit Identification Apoptosis Assays\n(Annexin V/PI, Caspase Activity) Apoptosis Assays (Annexin V/PI, Caspase Activity) Hit Identification->Apoptosis Assays\n(Annexin V/PI, Caspase Activity) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Hit Identification->Cell Cycle Analysis\n(PI Staining) Signaling Pathway Analysis\n(Western Blot for p-Akt, etc.) Signaling Pathway Analysis (Western Blot for p-Akt, etc.) Hit Identification->Signaling Pathway Analysis\n(Western Blot for p-Akt, etc.) Xenograft Mouse Model Xenograft Mouse Model Apoptosis Assays\n(Annexin V/PI, Caspase Activity)->Xenograft Mouse Model Cell Cycle Analysis\n(PI Staining)->Xenograft Mouse Model Signaling Pathway Analysis\n(Western Blot for p-Akt, etc.)->Xenograft Mouse Model Efficacy and Toxicity Assessment Efficacy and Toxicity Assessment Xenograft Mouse Model->Efficacy and Toxicity Assessment

Caption: Experimental workflow for anticancer drug discovery.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Morpholinonicotinate This compound (Hypothesized Target) Morpholinonicotinate->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the molecular docking studies of Methyl 6-morpholinonicotinate and other compounds, offering insights into their potential as therapeutic agents. The data presented is compiled from recent in silico studies, providing a foundation for further research and drug development.

Quantitative Docking Data Summary

The following table summarizes the binding affinities (BA) and inhibition constants (Ki) of this compound and co-studied compounds against various protein targets implicated in malaria, inflammation, and oxidative stress. Lower binding energy indicates a more stable protein-ligand complex.

CompoundTarget ProteinPDB IDBinding Affinity (BA) (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues (Examples)
This compound (IV) Dihydrofolate reductase-thymidylate synthase (DHFRTS)6M2L-6.323.82Not explicitly stated
Plasmodium falciparum hexose transporter 1 (PfHT1)--6.228.20Lys51 (salt bridge)
Cyclooxygenase-2 (COX2)--7.25.21Arg120 (salt bridge)
Myeloperoxidase (MPO)--7.43.71Not explicitly stated
Buminafos (II)Dihydrofolate reductase-thymidylate synthase (DHFRTS)6M2L-6.420.12Not explicitly stated
Plasmodium falciparum hexose transporter 1 (PfHT1)--6.228.20Not explicitly stated
Inducible nitric oxide synthase (iNOS)4NOS-7.34.40Not explicitly stated
Farnesol (VII)Inducible nitric oxide synthase (iNOS)4NOS-8.01.35Not explicitly stated
Xanthine Oxidase--7.25.21Not explicitly stated
Cytochrome P450 21A24Y8W-7.07.30Not explicitly stated

Data sourced from a study on compounds identified in Neonauclea excelsa Merr.[1][2]

Experimental Protocols: Molecular Docking

The in silico molecular docking studies summarized above were conducted using established computational methodologies. A generalized protocol, based on common practices in the field, is outlined below.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The three-dimensional structures of the ligands, including this compound, are typically generated using chemical drawing software and subsequently optimized to their lowest energy conformation using computational chemistry tools. This often involves the application of force fields like MMFF94.

  • Protein Preparation: The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).[3] Water molecules and co-crystallized ligands are generally removed, and polar hydrogen atoms are added to the protein structure. The protein is then energy minimized to resolve any structural clashes.

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, GOLD, Glide, and PyRx.[1][2] The Vina interface within PyRx is a popular choice for determining binding energies.[2]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. The dimensions and coordinates of the grid box are crucial parameters that are determined based on the known binding site of the protein.

  • Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the protein's active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Docking Results:

  • Binding Affinity and Inhibition Constant: The binding affinity (BA) is directly obtained from the docking software's scoring function. The inhibition constant (Ki) can be calculated from the binding affinity using the equation: Ki = exp(ΔG / (R * T)), where ΔG is the binding free energy (approximated by the binding affinity), R is the gas constant, and T is the temperature in Kelvin.[3]

  • Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges. This analysis provides insights into the molecular basis of the ligand's binding.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Ligand Ligand 3D Structure Generation & Optimization Grid Define Grid Box (Active Site) Ligand->Grid Protein Protein 3D Structure (from PDB) & Preparation Protein->Grid Docking Run Docking Algorithm (e.g., AutoDock Vina) Grid->Docking Scoring Calculate Binding Affinity & Inhibition Constant Docking->Scoring Analysis Analyze Binding Pose & Interactions Scoring->Analysis

Caption: A generalized workflow for a molecular docking study.

Signaling_Pathway_Concept cluster_receptor Target Protein Active Site cluster_ligand This compound H_Bond_Site Hydrogen Bond Acceptor/Donor Hydrophobic_Pocket Hydrophobic Pocket Ionic_Interaction_Site Ionic Interaction Site Morpholine_Ring Morpholine Ring Morpholine_Ring->Hydrophobic_Pocket Hydrophobic Interaction Ester_Group Ester Group Ester_Group->H_Bond_Site Hydrogen Bond Pyridine_Ring Pyridine Ring Pyridine_Ring->Ionic_Interaction_Site Potential Ionic/ Pi-Stacking Interaction

Caption: Conceptual diagram of potential interactions.

References

In Vivo Efficacy of Nicotinic Acid Derivatives in Atherosclerosis and Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the in vivo efficacy of Niacin (Nicotinic Acid) and its analogue Acipimox as proxies for Methyl 6-morpholinonicotinate, for which public data is not available. The experimental data presented here is based on published studies on Niacin and Acipimox and is intended to serve as a reference for researchers interested in the therapeutic potential of nicotinic acid derivatives.

Introduction

Nicotinic acid (Niacin), a B-vitamin, and its derivatives have long been investigated for their beneficial effects on lipid metabolism and, more recently, for their anti-inflammatory properties.[1][2][3] These compounds are of significant interest in the context of atherosclerosis, a chronic inflammatory disease of the arteries. This guide provides a comparative overview of the in vivo efficacy of Niacin and includes data on Acipimox, compared to control compounds such as placebo and Simvastatin, a standard-of-care lipid-lowering drug. The data is compiled from preclinical studies in established mouse models of atherosclerosis.

Comparative Efficacy Data

The following tables summarize the quantitative data from in vivo studies, showcasing the effects of Niacin and its combination with Simvastatin on plasma lipids, inflammatory markers, and atherosclerotic plaque development.

Table 1: Effect on Plasma Lipids in APOE*3Leiden.CETP Mice
Treatment GroupTotal Cholesterol (TC)Triglycerides (TG)HDL-Cholesterol (HDL-C)Non-HDL-CholesterolReference
Control (Western-Type Diet) 13.4 ± 1.7 mmol/L4.3 ± 1.4 mmol/L0.65 ± 0.13 mmol/L12.75 ± 1.7 mmol/L[4][5]
Niacin -39% (P<0.001)-50% (P<0.001)+28% (P<0.01)-43% (P<0.001)[4][5]
Simvastatin -30% (P<0.001)-19% (NS)No significant change-33% (P<0.001)[4][5]
Niacin + Simvastatin -55% (P<0.001)-52% (P<0.001)+31% (P<0.001)-60% (P<0.001)[4][5]

Data presented as mean ± SD or percentage change from control. NS = Not Significant.

Table 2: Effect on Atherosclerosis in APOE*3Leiden.CETP Mice
Treatment GroupAtherosclerotic Lesion AreaLesion SeverityUndiseased SegmentsReference
Control (Western-Type Diet) 144 ± 63 x10³ µm²62 ± 16% severe lesions17 ± 16%[4]
Niacin -78% (P<0.01)Reduced+141% (P<0.001)[4][6]
Simvastatin -49% (P<0.01)ReducedNo significant change[4][6]
Niacin + Simvastatin -87% (P<0.001)ReducedIncreased[4][6]

Data presented as mean ± SD or percentage change from control.

Table 3: Effect on Inflammatory Markers in ApoE-/- Mice
Treatment GroupIL-1βIL-6TNF-αMCP-1Reference
Control BaselineBaselineBaselineBaseline[7]
Niacin Significantly decreased (P<0.05)Significantly decreased (P<0.01)Significantly decreased (P<0.05)Significantly decreased (P<0.01)[7]

Qualitative summary of significant decreases observed in Niacin-treated ApoE-/- mice compared to the control group.

Table 4: Efficacy of Acipimox in ApoE-/- Mice on a Palmitate-Rich Diet
Treatment GroupPlasma Free Fatty AcidsAtherosclerotic LesionsPlaque Collagen ContentReference
Palmitate Diet Significantly increasedEnhancedDecreased[8]
Palmitate Diet + Acipimox Significantly attenuatedSignificantly attenuatedIncreased[8]

Qualitative summary of Acipimox's effects in attenuating the harmful effects of a palmitate-rich diet.

Experimental Protocols

Animal Models and Diet
  • Atherosclerosis Model: Male APOE*3Leiden.CETP mice or ApoE-/- mice are commonly used.[4][8] These mice spontaneously develop atherosclerotic lesions, which are exacerbated by a high-fat, pro-atherogenic diet.

  • Diet: Mice are typically fed a Western-type diet containing high levels of fat and cholesterol to induce hyperlipidemia and accelerate atherosclerosis development.[4]

Dosing and Administration
  • Niacin: Administered in the diet at a concentration that results in a specific dose per kg of body weight per day.

  • Simvastatin: Administered in the diet.

  • Acipimox: Administered in the diet.[8]

  • Treatment Duration: Typically ranges from several weeks to months to allow for the development and subsequent treatment of atherosclerotic plaques.[4][8]

Efficacy Endpoints
  • Plasma Lipid Analysis: Blood samples are collected periodically to measure plasma levels of total cholesterol, triglycerides, HDL-c, and non-HDL-c using standard enzymatic kits.

  • Atherosclerosis Assessment:

    • At the end of the study, mice are euthanized, and the aorta is dissected.

    • The extent of atherosclerotic lesions in the aortic root and the whole aorta is quantified by staining with Oil Red O, which stains neutral lipids.

    • Lesion area is measured using image analysis software.[7]

  • Inflammatory Marker Analysis:

    • Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1 are measured using ELISA kits.[7]

    • Immunohistochemical analysis of aortic tissue can be performed to quantify the infiltration of immune cells, such as macrophages.

Mechanism of Action & Signaling Pathways

Niacin exerts its effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[9]

Lipid Metabolism

Activation of GPR109A on adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids from adipose tissue. The reduced flux of free fatty acids to the liver results in decreased hepatic triglyceride synthesis and VLDL secretion.[1]

Anti-inflammatory Effects

The anti-inflammatory effects of Niacin are also mediated, at least in part, by GPR109A activation on immune cells like macrophages.[10][11] This leads to the inhibition of the NF-κB signaling pathway, resulting in reduced production of pro-inflammatory cytokines.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Model Animal Model Dietary Groups Dietary Groups Animal Model->Dietary Groups Drug Administration Drug Administration Dietary Groups->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Atherosclerosis Quantification Atherosclerosis Quantification Drug Administration->Atherosclerosis Quantification Inflammatory Marker Measurement Inflammatory Marker Measurement Drug Administration->Inflammatory Marker Measurement Lipid Profile Lipid Profile Blood Sampling->Lipid Profile niacin_signaling cluster_cell Adipocyte / Macrophage Niacin Niacin GPR109A GPR109A (HCA2) Niacin->GPR109A activates Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits NFkB NF-κB Inhibition Gi->NFkB leads to cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis induces Cytokines Pro-inflammatory Cytokines NFkB->Cytokines reduces production of

References

No Publicly Available Data on the Biological Target of Methyl 6-morpholinonicotinate Prevents Off-Target Effect Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the biological characterization of Methyl 6-morpholinonicotinate. Currently, there is no publicly accessible data identifying the primary biological target of this compound. Consequently, a validation of its off-target effects, as requested by researchers, scientists, and drug development professionals, cannot be conducted.

The morpholine chemical group is a common feature in a variety of biologically active molecules, including known kinase inhibitors. This structural characteristic suggests that this compound could potentially interact with protein kinases. However, without experimental evidence from broad-spectrum screening or specific binding assays, this remains speculative.

Several patents and articles describe the synthesis of this compound and related derivatives. Some of these documents allude to potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. These generalized claims, however, are not substantiated with specific molecular target identification or detailed pharmacological studies.

To initiate a validation of off-target effects for any compound, a confirmed primary target, often referred to as the "on-target," must first be established. The process of identifying off-target interactions involves screening the compound against a wide range of other proteins and pathways to determine unintended binding or modulation. Without a defined on-target, the distinction between intended and unintended effects is impossible to ascertain.

For researchers interested in the pharmacological profile of this compound, the initial and crucial step would be to perform comprehensive target identification and validation studies. Methodologies such as affinity chromatography, chemical proteomics, or broad-panel enzymatic or cell-based screening would be required to elucidate its primary mechanism of action. Once a primary target is confirmed, subsequent studies can be designed to systematically investigate and validate any potential off-target effects.

Until such fundamental research is conducted and the results are made publicly available, a comparison guide on the off-target effects of this compound cannot be compiled. The scientific community awaits foundational studies to unlock the therapeutic potential and understand the complete pharmacological profile of this molecule.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 6-morpholinonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Methyl 6-morpholinonicotinate, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) should always be consulted, information from structurally similar compounds suggests that it may cause skin and eye irritation and potential respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[1]To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side-shields or chemical goggles[1]To protect eyes from splashes and accidental contact.
Protective Clothing Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1]To avoid inhalation of any dust or vapors, which may cause respiratory irritation.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program[1]. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is essential.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office[1].

  • Collect waste in a designated, compatible, and properly sealed hazardous waste container[2]. The container should be in good condition and made of a material that does not react with the chemical.

2. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"[1][2].

    • The full chemical name: "this compound"[1].

    • The approximate quantity of the waste[1].

    • Any associated hazards (e.g., "Irritant")[1].

    • The accumulation start date[2].

3. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[1].

  • The storage area should be away from incompatible materials.

4. Arrange for Pickup:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste[1].

  • Follow their specific procedures for documentation and collection.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Ventilate:

  • Evacuate non-essential personnel from the immediate spill area.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse any vapors.

2. Don Appropriate PPE:

  • Before addressing the spill, ensure you are wearing the required PPE as outlined in Table 1.

3. Containment and Cleanup:

  • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent[1].

  • Carefully collect the absorbed material and any contaminated items (e.g., paper towels) and place them into a designated hazardous waste container[1].

4. Decontamination:

  • Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water[1].

  • All materials used for decontamination should also be disposed of as hazardous waste[1].

Below is a logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated Container ppe->segregate spill_check Spill Occurs? ppe->spill_check label_waste Label Container: 'Hazardous Waste' 'this compound' Date & Hazards segregate->label_waste store Store in a Secure, Well-Ventilated Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End contact_ehs->end Disposal Complete spill_check->segregate No evacuate Evacuate & Ventilate Area spill_check->evacuate Yes contain Contain Spill with Inert Absorbent evacuate->contain collect Collect Waste into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->segregate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-morpholinonicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 6-morpholinonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.